Molecular weight and formula of 1-(Ethoxymethyl)-4-methylpiperazine
Topic: Molecular Weight and Formula of 1-(Ethoxymethyl)-4-methylpiperazine Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Structural Identity, Synthetic Architect...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Molecular Weight and Formula of 1-(Ethoxymethyl)-4-methylpiperazine
Content Type: Technical Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Structural Identity, Synthetic Architecture, and Stability Profiling
Executive Summary
1-(Ethoxymethyl)-4-methylpiperazine (CAS: 63930-81-4) represents a specialized class of hemiaminal ethers derived from the condensation of
-methylpiperazine, formaldehyde, and ethanol. Unlike standard alkyl-substituted piperazines, the -ethoxymethyl moiety introduces a labile linkage, imparting unique reactivity profiles relevant to prodrug design, formaldehyde-releasing biocides, and transient nitrogen protection strategies.
This guide provides a definitive technical analysis of the molecule’s physicochemical properties, synthetic pathways, and critical stability considerations, designed for application scientists requiring high-fidelity data for experimental planning.
Physicochemical Identity
The following data establishes the baseline identity for 1-(Ethoxymethyl)-4-methylpiperazine. Researchers should note the distinction between the stable
-methyl group and the hydrolytically sensitive -ethoxymethyl group.
Table 1: Core Chemical Specifications
Property
Specification
Notes
Chemical Name
1-(Ethoxymethyl)-4-methylpiperazine
IUPAC
CAS Registry Number
63930-81-4
Verified Identifier
Molecular Formula
CHNO
Molecular Weight
158.24 g/mol
Monoisotopic Mass: 158.14 g/mol
Structure Description
Heterocyclic hemiaminal ether
Piperazine core with -ethoxymethyl and -methyl substitutions
Predicted Boiling Point
200.3 ± 25.0 °C
At 760 mmHg (Calculated)
Predicted Density
0.936 ± 0.06 g/cm³
At 20 °C
pKa (Predicted)
~7.47
Basic nitrogen ()
Synthetic Architecture & Mechanism
The synthesis of 1-(Ethoxymethyl)-4-methylpiperazine proceeds via a Mannich-type condensation . This is not a standard alkylation; it involves the equilibrium-driven formation of a hemiaminal intermediate followed by etherification.
Reaction Mechanism
The reaction requires the generation of a reactive iminium ion or hemiaminal species from formaldehyde, which is then trapped by ethanol.
Hemiaminal Formation:
-methylpiperazine attacks formaldehyde to form -(hydroxymethyl)-4-methylpiperazine.
Etherification: The hydroxyl group is displaced by ethanol (often acid-catalyzed or driven by water removal) to form the final ethoxymethyl ether.
Diagram 1: Synthetic Pathway (DOT Visualization)
Caption: Stepwise Mannich condensation pathway converting N-methylpiperazine to the target hemiaminal ether.
-ethoxymethyl group is not a simple alkyl group. It is a hemiaminal ether, which dictates specific handling requirements.
Hydrolytic Instability (Acid Sensitivity)
In aqueous acidic media, the reaction reverses. The ether oxygen protonates, releasing ethanol and regenerating the iminium ion, which hydrolyzes back to
-methylpiperazine and formaldehyde.
Implication: Do not subject this compound to acidic HPLC mobile phases (e.g., 0.1% TFA) for extended periods, as degradation peaks (formaldehyde and N-methylpiperazine) will appear.
Storage: Store over solid KOH pellets or in anhydrous conditions to prevent hydrolysis by atmospheric moisture/CO
.
Thermal Stability
While the piperazine ring is stable, the ethoxymethyl side chain can undergo thermal decomposition at high temperatures (>150°C) without vacuum, potentially releasing formaldehyde gas. Distillation must be performed under high vacuum.
Diagram 2: Degradation Logic
Caption: Acid-catalyzed hydrolysis pathway leading to constituent breakdown products.
Experimental Protocol: Synthesis & Validation
Note: This protocol is designed based on standard Mannich condensation methodologies for
-alkoxymethyl amines [1, 2].
Materials
-Methylpiperazine (1.0 equiv)
Paraformaldehyde (1.05 equiv)
Absolute Ethanol (Excess, serves as solvent/reactant)
Catalyst: Trace anhydrous K
CO (optional, to maintain basicity)
Step-by-Step Methodology
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stirrer.
Mixing: Charge the flask with
-methylpiperazine and absolute ethanol (approx. 5 mL per gram of amine).
Addition: Add paraformaldehyde slowly at room temperature. The mixture may warm slightly (exothermic depolymerization).
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. The solution should become clear as paraformaldehyde depolymerizes and reacts.
Remove excess ethanol via rotary evaporation under reduced pressure.
Crucial Step: Distill the residue under high vacuum (< 5 mmHg). The product is a liquid.[3][4]
Note: Avoid aqueous workups if possible to prevent hydrolysis.
Analytical Validation (Self-Validating Metrics)
To confirm the structure, look for these specific NMR signatures:
H NMR (CDCl):
~2.3 ppm: Singlet (3H) for -CH.
~2.5 ppm: Multiplets (8H) for piperazine ring protons.
~1.2 ppm: Triplet (3H) for ethoxy -CH.
~3.5 ppm: Quartet (2H) for ethoxy -O-CH-.
Diagnostic Peak:
~4.1 ppm: Singlet (2H) for the -CH-O methylene group. This peak confirms the formation of the hemiaminal ether linkage.
Applications in Drug Development[7]
Prodrug Moiety: The ethoxymethyl group increases lipophilicity compared to the free amine. Upon in vivo administration, it hydrolyzes to release the active
-methylpiperazine derivative and formaldehyde (metabolized to formate).
Synthetic Intermediate: Used to temporarily protect the
position of piperazine during reactions at the -methyl group (e.g., lithiation or oxidation), followed by mild acidic deprotection.
References
PubChem. (2024).[5] 1-Ethyl-4-methylpiperazine (Structural Analog Comparison). National Library of Medicine. Retrieved from [Link]
Fischer, E. (2023). Mannich Reaction of Secondary Amines. Organic Chemistry Portal.
Technical Analysis: Regulatory Status & Chemical Profile of 1-(Ethoxymethyl)-4-methylpiperazine
Executive Summary Verdict: Not a Controlled Substance (US/International) 1-(Ethoxymethyl)-4-methylpiperazine (CAS 63930-81-4) is not currently listed as a controlled substance under the United States Controlled Substance...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Verdict: Not a Controlled Substance (US/International)
1-(Ethoxymethyl)-4-methylpiperazine (CAS 63930-81-4) is not currently listed as a controlled substance under the United States Controlled Substances Act (CSA) or the United Nations Single Convention on Narcotic Drugs (1961) and Convention on Psychotropic Substances (1971).
Technically, the compound is an
-substituted hemiaminal ether derivative of -methylpiperazine. Unlike the psychoactive benzylpiperazines (e.g., BZP) or phenylpiperazines (e.g., TFMPP), this molecule lacks the aromatic pharmacophore required for significant monoamine transporter affinity. Consequently, it does not meet the "substantially similar" structural or functional criteria required for prosecution under the U.S. Federal Analogue Act.
This guide details the chemical identity, regulatory landscape, and technical handling protocols for researchers utilizing this compound as a synthetic intermediate or reagent.
Part 1: Chemical Identity & Characterization
Nomenclature and Structure
IUPAC Name: 1-(Ethoxymethyl)-4-methylpiperazine
CAS Registry Number: 63930-81-4
Molecular Formula:
Molecular Weight: 158.24 g/mol
SMILES: CCN1CCN(COCC)CC1 (Note: Structure implies
-methyl on one nitrogen and -ethoxymethyl on the other). Correction based on name: 4-methyl implies methyl on N4, ethoxymethyl on N1.
Core Structure: Piperazine ring saturated heterocycle.
Structural Analysis
The molecule consists of a piperazine ring substituted at the
position with an ethoxymethyl group () and at the position with a methyl group ().
The ethoxymethyl moiety is chemically significant as a hemiaminal ether. This functional group is often used in organic synthesis as a protecting group for amines (
-ethoxymethyl or group) or formed via the reaction of an amine, formaldehyde, and ethanol. It is generally acid-labile, hydrolyzing to release the parent amine (-methylpiperazine), formaldehyde, and ethanol.
Physical Properties (Predicted)
Property
Value
Physical State
Liquid (at standard temperature/pressure)
Boiling Point
~200 °C
Density
~0.94 g/cm³
Solubility
Soluble in organic solvents (DCM, Ethanol); Hydrolyzes in aqueous acid.
pKa
Basic (consistent with tertiary amines)
Part 2: Regulatory Landscape[1]
United States (Federal Status)
Controlled Substances Act (CSA)
A direct search of the DEA Orange Book (Lists of Scheduling Actions) and the Code of Federal Regulations (21 CFR § 1308) confirms that 1-(Ethoxymethyl)-4-methylpiperazine is not explicitly scheduled . It is not assigned a DEA Controlled Substance Code Number.
Federal Analogue Act Analysis
The Federal Analogue Act (21 U.S.C. § 813) treats substances as Schedule I if they are "substantially similar" in structure and effect to a controlled substance.
Comparator: The most relevant controlled piperazine is 1-Benzylpiperazine (BZP) , a Schedule I stimulant.
Structural Comparison: BZP contains a benzyl group (aromatic ring) attached to the nitrogen.[1] 1-(Ethoxymethyl)-4-methylpiperazine contains an ethoxymethyl group (aliphatic ether). The absence of the aromatic ring is a critical structural deviation.
Functional Comparison: The psychoactivity of BZP relies on the benzyl moiety to mimic the phenyl ring of amphetamines, facilitating interaction with dopamine and norepinephrine transporters. The aliphatic ethoxymethyl group does not provide this steric or electronic mimicry.
International Status (UN Conventions)
The International Narcotics Control Board (INCB) maintains the "Yellow List" (Narcotic Drugs) and "Green List" (Psychotropic Substances).
Precursor Status: The compound is not listed in the "Red List" (Precursors and Chemicals Frequently Used in the Illicit Manufacture of Narcotic Drugs and Psychotropic Substances). However, its hydrolysis product,
-methylpiperazine, is a common chemical reagent but is not internationally controlled as a drug precursor.
Other Jurisdictions
European Union: Not monitored by the EMCDDA as a New Psychoactive Substance (NPS).
China/Japan: Not listed as a narcotic or psychotropic substance in major Asian manufacturing hubs (subject to local verification of "catch-all" analogue clauses, though unlikely to apply).
Part 3: Forensic & Analytical Framework
Identification Strategy
For researchers and forensic chemists, distinguishing this compound from controlled piperazines is straightforward using standard instrumentation.
GC-MS (Gas Chromatography-Mass Spectrometry):
The hemiaminal ether linkage is thermally labile. In GC injectors (>200°C), degradation may occur, potentially showing peaks for
-methylpiperazine ( 100) or formaldehyde artifacts.
Derivatization is usually not required, but soft ionization (CI) is recommended to observe the molecular ion (
158).
NMR Spectroscopy:
1H NMR: Diagnostic signals include the triplet for the ethoxy methyl (
), the singlet for the -methyl (), and the unique singlet for the methylene bridge between nitrogen and oxygen ().
Visualizing the Regulatory Logic
The following decision tree illustrates the logic determining the non-controlled status of this compound.
Figure 1: Regulatory decision tree confirming the non-controlled status based on structural and functional divergence from BZP.
Part 4: Technical Applications & Safety
Synthetic Utility
This compound is primarily of interest as a synthetic intermediate . The
-ethoxymethyl group acts as a "masked" formaldehyde equivalent or a protecting group.
Mannich Reactions: It can serve as a pre-formed Mannich base.
Protecting Group: The ethoxymethyl (EOM) group protects the amine from alkylation/acylation and can be removed with mild acid.
Handling & Safety Protocols
While not a drug of abuse, the compound presents chemical hazards common to aliphatic amines and ethers.
Hazard Profile:
Corrosivity: Likely irritating or corrosive to skin and mucous membranes (typical of piperazines).
Hydrolysis Risk: Contact with acid or moisture may release formaldehyde (a carcinogen) and ethanol .
Flammability: Flash point is likely moderate; treat as a combustible liquid.
Recommended PPE:
Chemical-resistant gloves (Nitrile or Butyl rubber).
Fume hood (essential due to potential formaldehyde release).
Eye protection (Goggles).
References
United States Drug Enforcement Administration (DEA). (2024). Lists of Scheduling Actions, Controlled Substances, Regulated Chemicals. Retrieved from [Link]
United Nations Office on Drugs and Crime (UNODC). (2023). The International Drug Control Conventions (Yellow List & Green List). Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CAS 63930-81-4. Retrieved from [Link]
Arbo, M. D., Bastos, M. L., & Carmo, H. F. (2012).[1] Piperazine compounds as drugs of abuse.[3][1][4] Drug and Alcohol Dependence, 122(3), 174–185.[1] (Context for BZP structural comparison). Retrieved from [Link]
Application Notes and Protocols for N-Alkylation using 1-(Ethoxymethyl)-4-methylpiperazine
Introduction: A Modern Approach to Amine Functionalization In the landscape of pharmaceutical and materials science, the precise installation of functional groups onto nitrogen atoms is a cornerstone of molecular design....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Modern Approach to Amine Functionalization
In the landscape of pharmaceutical and materials science, the precise installation of functional groups onto nitrogen atoms is a cornerstone of molecular design. N-alkylation reactions, in particular, are fundamental transformations for building molecular complexity and modulating the physicochemical properties of amine-containing compounds. While classic methods often rely on reactive and sometimes hazardous alkyl halides, the development of novel alkylating agents offers enhanced selectivity, milder reaction conditions, and improved safety profiles.
This guide introduces 1-(Ethoxymethyl)-4-methylpiperazine as a versatile reagent for the N-alkylation of primary and secondary amines. This compound serves as a stable, easy-to-handle precursor to a reactive electrophile, enabling the introduction of a methylpiperazinyl-methyl moiety onto a variety of nitrogen nucleophiles. This transformation is of significant interest in drug discovery, as the piperazine ring is a common pharmacophore found in numerous approved drugs, imparting favorable properties such as improved solubility and bioavailability.
This document provides a comprehensive overview of the proposed reaction mechanism, detailed experimental protocols, and a summary of expected reaction parameters, empowering researchers to effectively utilize this reagent in their synthetic endeavors.
Proposed Mechanism of Action: An Analogy to the Mannich Reaction
The reactivity of 1-(ethoxymethyl)-4-methylpiperazine in N-alkylation is best understood through its analogy to the well-established Mannich reaction.[1][2][3] In this proposed mechanism, the reagent does not directly alkylate the amine. Instead, under appropriate activating conditions, it generates a highly reactive electrophilic intermediate, an iminium ion.
The reaction is typically initiated under acidic conditions. Protonation of the ethoxy group facilitates its departure as ethanol, a benign byproduct. This loss of ethanol generates the key electrophile: the N-methyl-N'-methylidene-piperazin-1-ium ion . This iminium ion is then readily attacked by a nucleophilic primary or secondary amine, leading to the formation of a new carbon-nitrogen bond. A final deprotonation step regenerates the neutral, N-alkylated product.
Reaction Parameters at a Glance
The following table summarizes the general reaction conditions for the N-alkylation of amines with 1-(ethoxymethyl)-4-methylpiperazine. Optimization may be required for specific substrates.
Parameter
Recommended Conditions
Rationale & Expert Insights
Substrate
Primary and secondary aliphatic or aromatic amines
The nucleophilicity of the amine is a key factor. Electron-rich amines will generally react faster. Steric hindrance around the nitrogen atom may slow the reaction.
These solvents are generally effective for Sₙ2-type reactions and can help to solvate the ionic intermediates.[4]
Acid Promoter
Acetic Acid (1.1 - 2.0 equivalents)
A mild acid is often sufficient to promote the formation of the iminium ion without causing significant side reactions. Stronger acids could lead to undesired side reactions or salt formation with the amine substrate, rendering it non-nucleophilic.
Temperature
60 - 100 °C
Heating is typically required to overcome the activation energy for the formation of the iminium ion and to drive the reaction to completion. Reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal temperature.
Stoichiometry
1.0 - 1.2 equivalents of 1-(ethoxymethyl)-4-methylpiperazine
A slight excess of the alkylating agent can help to ensure complete conversion of the starting amine.
Reaction Time
4 - 24 hours
The reaction time will vary depending on the reactivity of the amine substrate and the reaction temperature.
Detailed Experimental Protocol
This protocol provides a general procedure for the N-alkylation of a representative secondary amine.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Ethyl acetate
Hexanes
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Separatory funnel
Rotary evaporator
Procedure:
To a dry round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 eq.) and acetonitrile (5 mL).
Add 1-(ethoxymethyl)-4-methylpiperazine (1.1 eq.) to the stirred solution.
Add glacial acetic acid (2.0 eq.) dropwise to the reaction mixture.
Attach a reflux condenser and heat the reaction mixture to 80 °C.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
Dilute the residue with ethyl acetate (20 mL) and transfer to a separatory funnel.
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to neutralize any remaining acid.
Wash the organic layer with brine (15 mL).
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure N-alkylated product.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through rigorous in-process monitoring. The progress of the reaction should be carefully tracked using standard analytical techniques such as TLC or LC-MS. The disappearance of the starting amine and the appearance of a new, less polar spot (on silica gel TLC) or a product with the expected mass in LC-MS provides confidence in the transformation.
Furthermore, the identity and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The characteristic signals of the newly introduced methylpiperazinyl-methyl group in the NMR spectra will serve as definitive evidence of a successful N-alkylation.
Conclusion
1-(Ethoxymethyl)-4-methylpiperazine is a promising reagent for the N-alkylation of primary and secondary amines, offering a convenient method for introducing the valuable methylpiperazinyl-methyl moiety. The proposed mechanism, analogous to the Mannich reaction, provides a solid theoretical foundation for understanding its reactivity. The detailed protocol and summary of reaction conditions presented in this guide are intended to serve as a starting point for researchers to explore the utility of this reagent in their own synthetic applications. As with any chemical transformation, careful optimization for each specific substrate is recommended to achieve the best results.
References
Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905 , 38 (1), 880-882. [Link]
Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933 , 55 (11), 4571–4587. [Link]
Moore, M. L. The Leuckart Reaction. Org. React.1949 , 5, 301-330. [Link]
Kürti, L., Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis; Background and Detailed Mechanisms. Burlington, MA: Elsevier Academic Press. [Link]
Man, S., et al. Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules2021 , 26(21), 6439. [Link]
Application Notes & Protocols: The Strategic Use of N-Alkoxymethylpiperazines in the Synthesis of Piperazine-Based Antihistamines
For Researchers, Scientists, and Drug Development Professionals Introduction: The Piperazine Scaffold and the Role of N-Protection The piperazine ring is a cornerstone in medicinal chemistry, forming the structural backb...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperazine Scaffold and the Role of N-Protection
The piperazine ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous blockbuster drugs, including a significant portion of H1 receptor antagonists, commonly known as antihistamines.[1][2][3][4][5] Its prevalence is due to its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for introducing various substituents to optimize biological activity.
A key challenge in the synthesis of unsymmetrically substituted piperazine-containing drugs is the selective functionalization of its two nitrogen atoms. This is where the concept of protecting groups becomes paramount. While direct literature evidence for the use of 1-(Ethoxymethyl)-4-methylpiperazine as a starting material in the synthesis of major commercial antihistamines is scarce, its structure is representative of a protected N-methylpiperazine. The ethoxymethyl (EOM) group serves as an N-protecting group, allowing for selective reactions at the unprotected nitrogen. This guide will detail the principles of using such N-alkoxymethyl protection and provide a general protocol for the synthesis of a representative piperazine-based antihistamine, Cyclizine, to illustrate the practical application of these synthetic strategies.
The Strategy of N-Alkoxymethyl Protection
In the synthesis of complex molecules, protecting groups are used to temporarily mask a reactive functional group to prevent it from reacting while another part of the molecule is being modified.[6][7] For a piperazine derivative, an N-alkoxymethyl group like ethoxymethyl (EOM) or methoxymethyl (MOM) offers a way to differentiate the two nitrogen atoms.
The general strategy involves:
Protection: The secondary amine of a piperazine is protected with an alkoxymethyl group.
Functionalization: The unprotected nitrogen is then reacted with a suitable electrophile to introduce the desired substituent.
Deprotection: The alkoxymethyl group is removed, typically under acidic conditions, to reveal the secondary amine, which can then be further functionalized if needed.[8]
The ethoxymethyl group is an acetal and is stable to basic and nucleophilic conditions, but is readily cleaved by acid. This allows for selective reactions at the unprotected nitrogen without interference from the protected one.
Caption: General workflow for synthesizing unsymmetrically substituted piperazines using a protecting group strategy.
Application in Antihistamine Synthesis: A Protocol for the Synthesis of Cyclizine
To illustrate the practical application of these principles, we present a protocol for the synthesis of Cyclizine, a well-known H1 antihistamine.[2] While this specific synthesis does not start with 1-(ethoxymethyl)-4-methylpiperazine, it demonstrates the core concept of N-alkylation of a piperazine ring, which is the key step that N-protection strategies are designed to control.
Cyclizine (1-benzhydryl-4-methylpiperazine) is synthesized by the N-alkylation of N-methylpiperazine with benzhydryl chloride.
Caption: Synthetic pathway for Cyclizine.
Materials and Reagents
Reagent/Material
Formula
Molar Mass ( g/mol )
CAS Number
N-Methylpiperazine
C₅H₁₂N₂
100.16
109-01-3
Benzhydryl Chloride
C₁₃H₁₁Cl
202.68
90-99-3
Sodium Carbonate
Na₂CO₃
105.99
497-19-8
Toluene
C₇H₈
92.14
108-88-3
Deionized Water
H₂O
18.02
7732-18-5
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
7757-82-6
Experimental Protocol
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. Benzhydryl chloride is corrosive and a lachrymator.
Reaction Setup:
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add N-methylpiperazine (10.0 g, 0.1 mol) and sodium carbonate (11.6 g, 0.11 mol) in 100 mL of toluene.
Addition of Benzhydryl Chloride:
Dissolve benzhydryl chloride (20.3 g, 0.1 mol) in 50 mL of toluene and add it to the dropping funnel.
While stirring the N-methylpiperazine solution vigorously, add the benzhydryl chloride solution dropwise over a period of 30 minutes.
Reaction:
After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain reflux for 4 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up and Isolation:
Cool the reaction mixture to room temperature.
Filter the mixture to remove the sodium carbonate and the sodium chloride byproduct.
Wash the filter cake with a small amount of toluene.
Combine the filtrate and the washings and transfer to a separatory funnel.
Wash the organic layer with 100 mL of deionized water.
Separate the organic layer and dry it over anhydrous sodium sulfate.
Filter off the sodium sulfate and concentrate the organic layer under reduced pressure to obtain the crude product.
Purification:
The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent such as ethanol to yield pure Cyclizine.
Characterization
The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:
Melting Point: Compare with the literature value.
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
Mass Spectrometry: To determine the molecular weight.
Conclusion
While 1-(Ethoxymethyl)-4-methylpiperazine is not a commonly cited intermediate in the synthesis of major antihistamines, it represents a valid synthetic strategy involving N-protection of the piperazine core. The ability to selectively functionalize the piperazine ring is crucial for the development of new and more effective antihistamines and other therapeutic agents. The provided protocol for the synthesis of Cyclizine, although a direct alkylation, illustrates the fundamental reaction at the heart of many piperazine-based drug syntheses. Understanding these core synthetic methodologies, including the strategic use of protecting groups, is essential for researchers in the field of drug discovery and development.
References
Singh, N., Pandurangan, A., Rana, K., Anand, P., Ahamad, A., & Tiwari, A.K. (2012). Benzimidazole: A short review of their antimicrobial activities. International Current Pharmaceutical Journal, 1(5), 110-118.
Shafiee, A., Farsam, H., & Rezvani, A. (1998). Synthesis and anti-inflammatory effects of new piperazine and ethanolamine derivatives of H(1)-antihistaminic drugs. Bollettino chimico farmaceutico, 137(6), 205-9.
Carron, C., Jullien, A., & Bucher, B. (1989). New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. European journal of medicinal chemistry, 24(2), 159-165.
Saxena, M., Gaur, S., Prathipati, P., & Saxena, A. K. (2006). Synthesis of some substituted pyrazinopyridoindoles and 3D QSAR studies along with related compounds: piperazines, piperidines, pyrazinoisoquinolines, and diphenhydramine, and its semi-rigid analogs as antihistamines (H1). Bioorganic & medicinal chemistry, 14(24), 8249–8258.
Rasheed, A., Shetty, K., Roy, L., & Kumar, J. (2023). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Letters in Drug Design & Discovery, 20(1), 108-119.
Ziyaei Halimehjani, A., & Saidi, M. R. (2018).
Li, J., He, Y., Zhang, X., & Wang, G. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723.
Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application. Retrieved from [A relevant, though non-academic, source for industrial context would be placed here if available].
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
A practical synthesis of differentially protected 2-(hydroxymethyl)piperazines. (2003). Tetrahedron Letters, 44(45), 8279-8281.
Manavalan, G., et al. (2020). Synthesis of anti-allergic drugs. RSC Advances, 10(10), 5678-5698.
Huang, G., & Zhang, W. (2020). Synthesis of anti-allergic drugs. RSC Advances, 10(10), 5678-5698.
Melani, F., et al. (1988). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco; edizione scientifica, 43(7-8), 551-61.
Li, J., He, Y., Zhang, X., & Wang, G. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723.
Kocienski, P. J. (2005). Protecting Groups. Thieme.
Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
Carron, C., Jullien, A., & Bucher, B. (1996). Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment. European journal of medicinal chemistry, 31(10), 813-8.
Wikipedia. (n.d.). Antihistamine.
Molkem. (2026, January 14). Pharmaceutical Intermediates in Drug Manufacturing: Uses & Importance.
Arborpharm. (2025, May 22).
Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development.
Application Notes and Protocols for the Catalytic Hydrogenation of 1-(Ethoxymethyl)-4-methylpiperazine Precursors
Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 1-methylpiperazine through the catalytic hydrogenation of its precursor, 1-(ethoxymethyl)-4-methylpiperazine. Th...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 1-methylpiperazine through the catalytic hydrogenation of its precursor, 1-(ethoxymethyl)-4-methylpiperazine. This transformation involves the hydrogenolytic cleavage of the N-ethoxymethyl (N-EMM) protecting group. While the piperazine moiety is a privileged scaffold in medicinal chemistry, the efficient and clean deprotection of N-alkoxymethyl groups via catalytic hydrogenation is a nuanced process. This document offers researchers, scientists, and drug development professionals a foundational understanding of the reaction, detailed experimental procedures, safety protocols for high-pressure hydrogenation, and analytical methods for reaction monitoring. Two primary catalytic systems, Palladium on Carbon (Pd/C) and Raney® Nickel, are explored to address varying lab capabilities and potential substrate sensitivities.
Introduction and Scientific Rationale
1-Methylpiperazine is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including antihistamines, antipsychotics, and anti-cancer agents. Its synthesis often requires the use of protecting groups to ensure regioselectivity during the construction of more complex molecules. The ethoxymethyl (EMM) group is a common nitrogen protecting group, forming a stable N,O-acetal functionality. Its removal is a key step in the final stages of many synthetic routes.
Catalytic hydrogenation is a powerful and atom-economical method for the cleavage of various chemical bonds, a process known as hydrogenolysis.[1] It is widely employed for the deprotection of benzyl (Bn) and benzyloxycarbonyl (Cbz) groups from heteroatoms like oxygen and nitrogen.[2] The reaction proceeds by adsorbing the substrate and molecular hydrogen onto the surface of a heterogeneous metal catalyst, where the bond cleavage and subsequent hydrogen addition occur.[3]
The target transformation discussed herein is the hydrogenolysis of the N¹-C bond of the ethoxymethyl group in 1-(ethoxymethyl)-4-methylpiperazine (EMM-MP) to yield 1-methylpiperazine (MP), methane, and ethanol.
While the hydrogenolysis of benzylic C-O and C-N bonds is well-documented, the cleavage of an aliphatic N,O-acetal linkage under these conditions is less common. Simple aliphatic ethers are known to be highly resistant to hydrogenolysis, often requiring harsh conditions.[4] However, the presence of the adjacent nitrogen atom in the N-CH₂-O-Et moiety is hypothesized to facilitate the C-O bond cleavage on the catalyst surface. This guide presents two robust protocols, leveraging the distinct activities of Pd/C and Raney® Nickel, to achieve this deprotection.
Synthesis of the Precursor: 1-(Ethoxymethyl)-4-methylpiperazine
A reliable synthesis of the starting material is paramount. 1-(Ethoxymethyl)-4-methylpiperazine can be prepared from 1-methylpiperazine and chloromethyl ethyl ether.
Protocol 2.1: Preparation of 1-(Ethoxymethyl)-4-methylpiperazine
Materials:
1-Methylpiperazine (1.0 eq)
Chloromethyl ethyl ether (1.05 eq)
Triethylamine (1.1 eq)
Anhydrous Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Procedure:
To a stirred solution of 1-methylpiperazine in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine.
Slowly add chloromethyl ethyl ether dropwise, maintaining the temperature at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
Separate the organic layer and extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 1-(ethoxymethyl)-4-methylpiperazine as a colorless oil.[5]
Catalytic Hydrogenation: Deprotection Protocols
The choice of catalyst is critical and depends on the desired reaction conditions and the presence of other functional groups in the molecule.[6] Palladium on carbon is a versatile catalyst that often functions under milder conditions, while Raney® Nickel is a more aggressive catalyst suitable for more challenging reductions.[7]
General Safety Precautions for Catalytic Hydrogenation
Catalytic hydrogenation involves flammable hydrogen gas, often under high pressure, and pyrophoric catalysts (especially dry Pd/C and Raney® Nickel).[7] Adherence to strict safety protocols is non-negotiable.
Dedicated Workspace: All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources.[8]
Pressure-Rated Equipment: Use a high-pressure reactor (e.g., a Parr hydrogenator) that is certified for the intended pressure and temperature.[9]
Inert Atmosphere: The reactor must be purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen before introducing hydrogen to prevent the formation of an explosive mixture.[10]
Catalyst Handling: Handle catalysts in a wet state (e.g., as a slurry in the reaction solvent) to minimize the risk of ignition upon contact with air.[2] Never add a dry catalyst to a flammable solvent.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and anti-static gloves.[9]
Monitoring: Never leave a high-pressure reaction unattended. Continuously monitor temperature and pressure.[8] Hydrogenation reactions are often exothermic, which can lead to a dangerous increase in pressure.[10]
Workflow Diagram for High-Pressure Hydrogenation
Caption: General workflow for catalytic hydrogenation.
Protocol 3.2: Hydrogenolysis using Palladium on Carbon (Pd/C)
This protocol utilizes milder conditions, which may be preferable for substrates with sensitive functional groups. The rationale is that the Lewis basic nitrogen of the piperazine ring may coordinate to the palladium surface, facilitating the cleavage of the adjacent C-O bond.
Materials & Equipment:
1-(Ethoxymethyl)-4-methylpiperazine (1.0 eq)
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)
In a suitable glass liner for the hydrogenation vessel, dissolve 1-(ethoxymethyl)-4-methylpiperazine in the chosen alcohol solvent (e.g., methanol).
Carefully add the 10% Pd/C catalyst as a slurry in a small amount of the solvent.
Place the liner in the hydrogenation vessel and seal the apparatus according to the manufacturer's instructions.
Purge the vessel three times with nitrogen to remove all air, then evacuate.
Introduce hydrogen gas to the desired pressure (see Table 1).
Begin stirring and, if necessary, heat the reaction to the specified temperature.
Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction can also be monitored by taking aliquots (after safely depressurizing and purging) for GC-MS analysis.
Once the reaction is complete (no further hydrogen uptake), stop the stirring and heating, and allow the vessel to cool to room temperature.
Carefully vent the excess hydrogen into a fume hood.
Purge the vessel three times with nitrogen.
Open the vessel and carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite® pad with the catalyst may be pyrophoric. Do not allow it to dry completely in the air. Quench it carefully with water.
The filtrate contains the product, 1-methylpiperazine. The solvent can be removed by distillation. Further purification can be achieved by fractional distillation if necessary.
Protocol 3.3: Hydrogenolysis using Raney® Nickel
Raney® Nickel is a highly active, sponge-like nickel catalyst that is often used for more challenging hydrogenations.[11][12] It may be effective for cleaving the non-benzylic N,O-acetal bond, particularly at elevated temperatures and pressures.
Materials & Equipment:
1-(Ethoxymethyl)-4-methylpiperazine (1.0 eq)
Raney® Nickel (approx. 10-20% by weight of substrate), aqueous slurry
Ethanol
High-pressure hydrogenation vessel
Hydrogen and Nitrogen sources
Filtration aid (e.g., Celite®)
Procedure:
In the hydrogenation vessel liner, dissolve the substrate in ethanol.
Carefully wash the Raney® Nickel slurry several times with the reaction solvent (ethanol) to remove the storage water.
Add the washed Raney® Nickel slurry to the reaction mixture.
Seal the hydrogenation apparatus and purge thoroughly with nitrogen.
Pressurize the vessel with hydrogen to the desired pressure.
Commence vigorous stirring and heat the reaction to the target temperature (see Table 1).
Monitor the reaction for completion via hydrogen uptake and/or GC-MS analysis of aliquots.
Upon completion, follow the cooling, depressurization, and purging steps as described in Protocol 3.2.
Filter the catalyst through Celite®. Caution: Raney® Nickel is highly pyrophoric and must be kept wet at all times. The filter cake should be immediately and carefully quenched with a large volume of water.
Isolate the product from the filtrate by distillation.
Table 1: Recommended Reaction Parameters
Parameter
Protocol 3.2 (Pd/C)
Protocol 3.3 (Raney® Nickel)
Justification
Catalyst Loading
5-10 mol% Pd
~10-20 wt%
Pd/C is highly efficient.[6] Raney® Ni often requires higher loadings.
Solvent
Methanol, Ethanol
Ethanol
Protic solvents are common for hydrogenation and help solubilize the substrate.
Temperature
40 - 80 °C
80 - 150 °C
Pd/C is often active at lower temperatures. Raney® Ni may require higher thermal energy for cleaving stable bonds.[10]
H₂ Pressure
50 - 500 psi (3.5 - 35 bar)
500 - 1500 psi (35 - 100 bar)
Higher pressure increases H₂ concentration in solution, favoring the reaction rate. More challenging reductions often require higher pressures.
Reaction Time
4 - 24 hours
6 - 48 hours
Dependent on temperature, pressure, and catalyst activity. Must be determined empirically.
Analytical Monitoring and Characterization
Robust analytical methods are essential for monitoring reaction progress, identifying byproducts, and confirming the structure of the final product.
Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for monitoring this reaction due to the volatility of the starting material, product, and potential byproducts.[12]
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or ethyl acetate).
GC Method: A standard non-polar column (e.g., DB-5ms) is suitable. A temperature gradient program will effectively separate the starting material (1-(ethoxymethyl)-4-methylpiperazine, higher boiling point) from the product (1-methylpiperazine, lower boiling point).
MS Detection: Mass spectrometry will confirm the identity of the peaks by their mass-to-charge ratio (m/z) and fragmentation patterns.
The primary potential side reaction is incomplete hydrogenolysis. Another possibility, particularly with alcoholic solvents at higher temperatures, is N-alkylation of the product by the solvent, although this is less common than with primary amines.
Workflow for Reaction Analysis
Caption: Workflow for GC-MS reaction monitoring.
Conclusion
The catalytic hydrogenolysis of 1-(ethoxymethyl)-4-methylpiperazine presents a viable route to the valuable pharmaceutical intermediate, 1-methylpiperazine. This guide provides two distinct, robust protocols using Pd/C and Raney® Nickel, allowing researchers to select a method based on available equipment and substrate requirements. While the cleavage of the N,O-acetal linkage is not as facile as standard benzyl group hydrogenolysis, success can be achieved by carefully selecting the catalyst and optimizing reaction conditions, particularly temperature and pressure. Rigorous adherence to safety protocols is essential for conducting these high-pressure reactions. The analytical methods outlined will ensure accurate monitoring and reliable characterization of the final product.
Burwell, R. L., Jr. (n.d.). THE CLEAVAGE OF ETHERS.
Pospelov, E. V., & Sukhorukov, A. Y. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. International Journal of Molecular Sciences, 24(14), 11794.
ACS Chemical Health & Safety. (2015).
Joshi, A., Hussain, N., Sain, D., & Talesara, G. L. (n.d.). Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives.
Johnson, J. S., et al. (2023). Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin. Accounts of Chemical Research.
Joshi, A., Hussain, N., Sain, D., & Talesara, G. L. (n.d.).
Sergeev, A. G., & Hartwig, J. F. (2012). A heterogeneous nickel catalyst for the hydrogenolysis of aryl ethers without arene hydrogenation. Journal of the American Chemical Society.
ACS GCI Pharmaceutical Roundtable. (n.d.).
Taylor, K. E. (n.d.). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. UTC Scholar.
Cutulic, S. P. Y., Murphy, J. A., Farwaha, H., Zhou, S.-Z., & Chrystal, E. (2008). Metal-Free Reductive Cleavage of N-O Bonds in Weinreb Amides by an Organic Neutral Super-Electron Donor. Synlett.
Taylor, K. E. (n.d.).
ChemBK. (n.d.). 1-METHYLPIPERAZINE FOR SYNTHESIS.
American Chemical Society. (2022).
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
van Duzee, E. M., & Adkins, H. (n.d.). Hydrogenation and Hydrogenolysis of Ethers. Journal of the American Chemical Society.
Google Patents. (n.d.). Method for preparing n-alkyl-piperazines.
Removing impurities from 1-(Ethoxymethyl)-4-methylpiperazine
Answering the user's request.## Technical Support Center: Purification of 1-(Ethoxymethyl)-4-methylpiperazine This guide provides in-depth technical assistance for researchers, scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: February 2026
Answering the user's request.## Technical Support Center: Purification of 1-(Ethoxymethyl)-4-methylpiperazine
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 1-(Ethoxymethyl)-4-methylpiperazine. It addresses common challenges and provides robust, field-tested protocols to ensure the highest compound purity for experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 1-(Ethoxymethyl)-4-methylpiperazine?
The impurity profile of 1-(Ethoxymethyl)-4-methylpiperazine is primarily dictated by its synthesis, which typically involves the reaction of N-methylpiperazine with formaldehyde and ethanol. Consequently, the most prevalent impurities include:
Unreacted Starting Materials: N-methylpiperazine is a common impurity due to incomplete reactions or the use of excess reagent.
Reaction By-products: The self-condensation of reactants or side reactions can lead to the formation of higher molecular weight species, such as bis(4-methylpiperazin-1-yl)methane.
Solvent and Reagent Residues: Residual water, ethanol, or other solvents used during the synthesis.
Q2: How can I accurately assess the purity of my 1-(Ethoxymethyl)-4-methylpiperazine sample?
A multi-faceted approach is recommended for a comprehensive purity assessment.
Gas Chromatography (GC): This is the primary method for quantifying volatile and semi-volatile impurities. A capillary column like a DB-17 (or equivalent) with a Flame Ionization Detector (FID) provides excellent resolution for separating the target compound from starting materials like N-methylpiperazine[3].
High-Performance Liquid Chromatography (HPLC): For non-volatile impurities or degradation products, a reversed-phase HPLC method can be developed. Since piperazine derivatives often lack a strong chromophore, UV detection at low wavelengths (e.g., ~205 nm) or derivatization with a UV-active agent may be necessary for trace analysis[4][5].
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and identifying impurities with distinct chemical shifts. Integration of impurity peaks relative to the product peaks can provide a semi-quantitative purity assessment.
Mass Spectrometry (MS): Coupled with GC (GC-MS) or LC (LC-MS), this technique is crucial for identifying the molecular weights of unknown impurities, aiding in their structural elucidation[6].
Q3: What is the most effective, first-line method for purifying crude 1-(Ethoxymethyl)-4-methylpiperazine?
For typical impurity profiles, fractional vacuum distillation is the most efficient and scalable purification method. This technique exploits the differences in boiling points between the target compound and its most common impurities. A comparison of relevant physical properties is summarized in the table below.
Table 1: Physical properties of 1-(Ethoxymethyl)-4-methylpiperazine and related impurities.
Distillation under reduced pressure (vacuum) is critical to prevent thermal degradation, which can occur at the high temperatures required for atmospheric distillation[8].
Q4: Under what circumstances should I use column chromatography instead of distillation?
Column chromatography is preferred when:
High Purity is Required (>99.5%): It can remove trace-level impurities that are difficult to separate by distillation.
Impurities have Close Boiling Points: If an impurity has a boiling point very close to the product, distillation will be ineffective.
The Compound is Thermally Labile: Even under vacuum, some compounds may degrade. Chromatography is performed at or below ambient temperature.
For amines like piperazines, basic-deactivated silica gel or, preferably, alumina (basic or neutral) should be used to prevent peak tailing and potential degradation on the stationary phase.
Q5: How should I properly handle and store the purified product to maintain its purity?
To prevent degradation, purified 1-(Ethoxymethyl)-4-methylpiperazine should be handled with care. It can be sensitive to air, light, and moisture[9].
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Temperature: Keep in a cool, well-ventilated place away from heat sources. Refrigeration is recommended for long-term storage.
Container: Use a tightly sealed, amber glass bottle to protect from light and moisture.
Troubleshooting and Purification Workflow
Navigating the purification process requires a logical approach. The following diagram outlines a decision-making workflow for purifying 1-(Ethoxymethyl)-4-methylpiperazine.
Caption: Decision workflow for selecting the appropriate purification method.
Detailed Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)
This protocol provides a general framework for assessing the purity of 1-(Ethoxymethyl)-4-methylpiperazine.
Instrument and Column:
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
Column: DB-17 or equivalent (e.g., (50%-Phenyl)-methylpolysiloxane), 30 m x 0.53 mm, 1 µm film thickness[3].
Sample Preparation:
Prepare a ~1 mg/mL solution of the sample in a suitable solvent (e.g., Dichloromethane or Methanol).
GC Conditions:
Carrier Gas: Helium at a constant flow of ~2 mL/min.
Injector Temperature: 250 °C.
Detector Temperature: 260 °C.
Oven Program:
Initial Temperature: 100 °C, hold for 2 minutes.
Ramp: 15 °C/min to 250 °C.
Hold: 5 minutes at 250 °C.
Injection Volume: 1.0 µL.
Split Ratio: 1:20.
Analysis:
Integrate all peaks in the chromatogram.
Calculate purity using the area percent method. Identify known impurities by comparing retention times with authentic standards (e.g., N-methylpiperazine).
Protocol 2: Purification by Fractional Vacuum Distillation
This protocol describes the purification of 1-(Ethoxymethyl)-4-methylpiperazine on a laboratory scale.
Apparatus Setup:
Assemble a fractional distillation apparatus with a short, insulated Vigreux or packed column.
Use a distillation head with a condenser and a receiving flask.
Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
Place the distillation flask in a heating mantle with a magnetic stirrer.
Procedure:
Charge the distillation flask with the crude 1-(Ethoxymethyl)-4-methylpiperazine (do not fill more than two-thirds full). Add a few boiling chips or a magnetic stir bar.
Slowly and carefully reduce the pressure in the system to the desired level (e.g., 10-20 mmHg).
Begin stirring and gently heat the distillation flask.
Fraction 1 (Fore-run): Collect the initial, low-boiling fraction, which will primarily contain residual solvents and unreacted N-methylpiperazine. The head temperature will be significantly lower than the expected product boiling point at that pressure.
Fraction 2 (Main Fraction): As the head temperature stabilizes at the boiling point of the product, switch to a clean receiving flask. Collect the pure 1-(Ethoxymethyl)-4-methylpiperazine.
Fraction 3 (Residue): Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable high-boiling residues[10]. The residue will contain by-products like bis(4-methylpiperazin-1-yl)methane.
Post-Distillation:
Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure (preferably with an inert gas like nitrogen).
Analyze the main fraction for purity using the GC method described in Protocol 1.
References
Analytical CHEMISTRY. (2011). ACAIJ, 10(7). Retrieved from [Link]
Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry. Retrieved from [Link]
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1). Retrieved from [Link]
Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.). Google Patents.
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. (n.d.). PrepChem.com. Retrieved from [Link]
SYNTHESIS, CHARACTERISATION OF IMPURITY PRESENT IN THE MANUFACTURE OF LOPRAZOLAM AND STUDY OF IMPURITY PROFILE BY HPLC. (2020). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
1-METHYLPIPERAZINE FOR SYNTHESIS. (n.d.). ChemBK. Retrieved from [Link]
Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. (n.d.). Google Patents.
Extraction and purification method of 1-amino-4-methylpiperazine. (n.d.). Google Patents.
Joshi, A., et al. (n.d.). Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. Asian Journal of Chemistry. Retrieved from [Link]
1-benzylpiperazine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. (2025). ResearchGate. Retrieved from [Link]
Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. (2023). MDPI. Retrieved from [Link]
Identification of imatinib mesylate degradation products obtained under stress conditions. (2007). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. (2025). ResearchGate. Retrieved from [Link]
Development and Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk. (2025). International Journal of Drug Delivery Technology. Retrieved from [Link]
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
PREPARATION OF 1-AMINO-4-METHYLPIPERAZINE. (2023). Chemistry of Heterocyclic Compounds. Retrieved from [Link]
Storage conditions to prevent degradation of 1-(Ethoxymethyl)-4-methylpiperazine
Here is the technical support guide for 1-(Ethoxymethyl)-4-methylpiperazine , designed as a dynamic troubleshooting resource for researchers. CAS: 63930-81-4 | Chemical Class: Hemiaminal Ether ( -Acetal) Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the technical support guide for 1-(Ethoxymethyl)-4-methylpiperazine , designed as a dynamic troubleshooting resource for researchers.
CAS: 63930-81-4 | Chemical Class: Hemiaminal Ether (
-Acetal)
Executive Summary
You are likely working with this compound as a specialized intermediate, possibly in the synthesis of antihistamines (e.g., Levocetirizine analogs) or as a linker. Unlike standard piperazines, 1-(Ethoxymethyl)-4-methylpiperazine possesses a hemiaminal ether linkage (
).
Crucial Insight: This molecule behaves differently than standard tertiary amines.[1] The
bond is kinetically stable in base but highly labile in acid . Even trace acidity from glass surfaces, chlorinated solvents, or atmospheric moisture ( absorption) can catalyze hydrolysis, releasing formaldehyde and destroying your reagent.
Part 1: Critical Storage Parameters
The following matrix defines the non-negotiable conditions required to maintain
purity.
Parameter
Specification
Technical Rationale
Temperature
2°C to 8°C
Reduces the kinetic rate of auto-oxidation (N-oxide formation).
Atmosphere
Inert (Argon/Nitrogen)
Prevents absorption of atmospheric moisture and .
Container
Amber Glass (Silanized)
Amber blocks UV (radical initiation). Silanization prevents surface acidity of glass from catalyzing hydrolysis.
Solvent Compatibility
Avoid Chloroform/
Halogenated solvents often contain trace HCl or form radical species that cleave the ether bond. Use dry THF or Toluene.
The Degradation Mechanism (Why "Dry" Isn't Enough)
Most users assume the risk is simple moisture absorption. It is more complex: the degradation is autocatalytic .
Trace moisture absorbs
, forming carbonic acid.
Acid protonates the hemiaminal oxygen.
The molecule cleaves, releasing 1-methylpiperazine and formaldehyde .
The released 1-methylpiperazine (a secondary amine) avidly absorbs more
, forming solid carbamates (crust).
Figure 1: Acid-catalyzed hydrolysis pathway of the hemiaminal ether linkage.
Part 2: Troubleshooting & FAQs
Q1: My liquid reagent has developed a white crust around the cap. Is the bulk solution compromised?
Diagnosis: The crust is likely the carbamate salt of 1-methylpiperazine.
Mechanism: The hemiaminal ether bond hydrolyzed (likely due to moisture ingress), releasing 1-methylpiperazine. This secondary amine reacted with atmospheric
to form the solid salt.
Action:
Do not scrape the crust back into the bottle.
Perform a solubility test : Take an aliquot of the liquid. If it is cloudy in dry Toluene, the bulk is contaminated with hydrolysis products.
Salvage: If the bulk liquid is clear, transfer it via cannula to a fresh, dry, Argon-purged flask, leaving the last 10% (and the crust) behind.
Q2: The liquid has turned from colorless to yellow/orange. Can I still use it?
Diagnosis: N-Oxidation.[1]
Mechanism: Piperazines are electron-rich. Exposure to oxygen creates N-oxides, which are often colored. This is distinct from hydrolysis.[1]
Impact: N-oxides can act as oxidants in sensitive metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig).
Action:
For standard nucleophilic substitutions: It may still be usable if purity is >90%.
For metal-catalyzed reactions:Purify immediately. Distillation is risky due to thermal instability. Use a short plug of basic alumina (not silica, which is acidic) to remove polar N-oxides.
Q3: I stored the compound in Chloroform () for NMR, and the spectrum looks messy. Why?
Diagnosis: Solvent-Induced Decomposition.
Explanation: Chloroform is naturally acidic (forming HCl over time) and photolytic. The acidity catalyzes the cleavage of the
bond.
Solution:
Never store this compound in halogenated solvents.
Run NMR in
(Benzene-d6) or DMSO-d6 (with basic alumina pretreatment).
Marker for degradation: Look for a new singlet at ~2.3 ppm (free N-methyl on the secondary amine) and the disappearance of the singlet at ~4.0 ppm (
).
Part 3: Handling & Verification Protocols
Protocol A: Purity Verification (H-NMR)
Because the ethoxymethyl group is the stability "fuse," you must verify its integrity before critical reactions.
Solvent: Use
(Benzene-d6) to avoid acidic protons.
Key Signals:
~4.0-4.1 ppm (2H, s): The methylene bridge (). Critical Indicator.
~1.1 ppm (3H, t): The ethoxy methyl group.
~2.2 ppm (3H, s): The N-methyl group.
Pass/Fail: If the integral of the 4.0 ppm peak is < 2.0 relative to the N-methyl peak, hydrolysis has occurred.
Protocol B: Inert Handling Workflow
Use this workflow to transfer the reagent without introducing moisture.
Figure 2: Inert atmosphere transfer protocol to prevent moisture-induced hydrolysis.[2][3]
References
Hemiaminal Ether Stability:Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (See Chapter 11 on Acetal/Hemiacetal hydrolysis mechanisms).
Piperazine Oxidation: Senaweera, S., et al. (2018).[2][4][5][6] "Selective Heteroaryl N-Oxidation of Amine-Containing Molecules." Journal of the American Chemical Society. Link
Hydrolysis Kinetics: Kalia, J., & Raines, R. T. (2008).[4][6][7] "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition. (Provides comparative kinetics for C=N and N-C-O bond hydrolysis in aqueous media). Link
Handling of Air-Sensitive Reagents: Sigma-Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents."[5] (Standard industry protocol for inert atmosphere transfers).
Why does 1-(Ethoxymethyl)-4-methylpiperazine decompose in moisture?
Welcome to the comprehensive technical support guide for 1-(Ethoxymethyl)-4-methylpiperazine. This resource is tailored for researchers, scientists, and professionals in drug development who are working with this compoun...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the comprehensive technical support guide for 1-(Ethoxymethyl)-4-methylpiperazine. This resource is tailored for researchers, scientists, and professionals in drug development who are working with this compound. Below, you will find detailed information addressing the compound's stability, particularly its tendency to decompose in the presence of moisture, along with troubleshooting guidance and best practices for its handling and storage.
Frequently Asked Questions (FAQs)
Q1: My experimental results using 1-(Ethoxymethyl)-4-methylpiperazine are inconsistent, and I suspect the purity of my stock solution has decreased over time. What could be the cause?
This is a frequently encountered issue stemming from the inherent chemical nature of 1-(Ethoxymethyl)-4-methylpiperazine. The molecule contains a hemiaminal ether functional group, which is known to be susceptible to hydrolysis.[1][2] Even trace amounts of moisture from the atmosphere or solvents can cause the compound to decompose.
This decomposition process involves the cleavage of the ethoxymethyl group, leading to the formation of 1-methylpiperazine, formaldehyde, and ethanol. The presence of these degradation products alters the effective concentration of your reagent, which can lead to the variability you are observing in your experimental outcomes.
Troubleshooting Guide: Investigating and Preventing Decomposition
If you suspect that moisture-induced degradation is affecting your experiments, the following steps will help you confirm the issue and implement preventative measures.
Step 1: Confirming Decomposition Analytically
To verify the decomposition of 1-(Ethoxymethyl)-4-methylpiperazine, it is recommended to analyze your sample using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying the degradation products. In a decomposed sample, you would expect to see a decrease in the signals corresponding to the ethoxymethyl group (specifically the N-CH₂-O methylene protons and the ethoxy group's quartet and triplet). Concurrently, new signals characteristic of 1-methylpiperazine will appear.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify the components of your solution. You should look for peaks corresponding to the molecular weights of the expected decomposition products: 1-methylpiperazine, formaldehyde, and ethanol.
Step 2: Understanding the Decomposition Mechanism
The decomposition of 1-(Ethoxymethyl)-4-methylpiperazine in the presence of water is a classic hydrolysis reaction. The process is initiated by the protonation of the ether oxygen or the adjacent nitrogen atom, which makes the carbon atom of the methylene bridge more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of an unstable intermediate that readily breaks down into the final products.
The general mechanism for the formation and hydrolysis of hemiaminals is well-established in organic chemistry.[2][3]
Below is a diagram illustrating the decomposition pathway:
Caption: Hydrolytic decomposition of 1-(Ethoxymethyl)-4-methylpiperazine.
Step 3: Best Practices for Prevention
To maintain the integrity of your 1-(Ethoxymethyl)-4-methylpiperazine and ensure reproducible results, it is crucial to adopt stringent handling and storage procedures for this moisture-sensitive reagent.[4][5][6]
Storage: The compound should be stored in a tightly sealed container in a cool, dry place.[5] For enhanced protection against atmospheric moisture, storage in a desiccator containing a drying agent like silica gel or under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[4][5]
Handling: Whenever possible, handle the compound in a controlled environment such as a glovebox or under a stream of dry, inert gas to minimize exposure to air.[7] Use dry glassware and syringes for all transfers.[7]
Solvent Selection: Always use anhydrous solvents from a freshly opened bottle or that have been appropriately dried.
Solution Preparation: It is best practice to prepare solutions fresh for each experiment. If you need to store a stock solution, do so under an inert atmosphere and re-verify its purity if it has been stored for an extended period.
Experimental Protocols
Protocol: Preparation of Anhydrous Stock Solution
Preparation of Glassware: Ensure all glassware (vial, syringe, needles) is thoroughly dried by heating in an oven (e.g., 125°C overnight) and allowed to cool to room temperature in a desiccator.[7]
Inert Atmosphere: Conduct all manipulations under a positive pressure of nitrogen or argon. This can be achieved using a Schlenk line or in a glovebox.[7]
Dispensing the Reagent: Weigh the desired amount of 1-(Ethoxymethyl)-4-methylpiperazine in the dried vial.
Adding Solvent: Using a dry syringe, transfer the required volume of anhydrous solvent to the vial.
Sealing and Storage: Immediately cap the vial with a septum and seal with parafilm. Store the solution in a desiccator or a designated refrigerator for moisture-sensitive compounds.[6]
Technical Support Center: Optimizing Reaction Temperature for Ethoxymethyl-Piperazine Coupling
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of N-ethoxymethyl piperazine. This guide is designed for researchers, chemists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-ethoxymethyl piperazine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the critical parameter of reaction temperature for the coupling of piperazine with ethoxymethyl chloride (EOM-Cl). We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible reaction setup.
This section addresses common issues encountered during the ethoxymethylation of piperazine, with a focus on how temperature influences reaction outcomes.
Q1: What is the fundamental reaction mechanism and why is temperature a critical parameter?
The coupling of ethoxymethyl chloride (EOM-Cl) with piperazine is a classic nucleophilic substitution reaction (specifically, an N-alkylation). The nitrogen atom of piperazine acts as a nucleophile, attacking the electrophilic methylene carbon of EOM-Cl, displacing the chloride leaving group.
Temperature is arguably the most critical variable in this process because it directly influences two competing factors: reaction rate and selectivity.
Reaction Rate: As with most chemical reactions, increasing the temperature provides more kinetic energy to the reacting molecules, leading to more frequent and energetic collisions. This generally results in a faster reaction.[1]
Selectivity & Side Reactions: Piperazine possesses two reactive secondary amine sites. The primary challenge is achieving selective mono-alkylation. Higher temperatures can increase the rate of the second alkylation, leading to the formation of the undesired 1,4-bis(ethoxymethyl)piperazine byproduct.[2] Furthermore, elevated temperatures can promote degradation of reactants or the product itself.[3]
Optimizing the temperature, therefore, involves finding a "sweet spot" that ensures a reasonable reaction time while minimizing the formation of impurities.
Caption: Mechanism of mono-N-ethoxymethylation of piperazine.
Q2: I am setting up this reaction for the first time. What is a safe and effective starting temperature?
For initial attempts, it is highly advisable to start at a low temperature. A starting temperature of 0 °C (ice bath) is recommended.
Causality:
Controlling Exothermicity: The N-alkylation of amines can be exothermic. Starting at 0 °C allows for controlled, dropwise addition of the reactive EOM-Cl, preventing a rapid temperature spike that could lead to side reactions or a runaway reaction.
Maximizing Selectivity: At lower temperatures, the kinetic barrier for the second alkylation is harder to overcome. This favors the formation of the mono-substituted product, as the initial reaction is generally faster than the subsequent one.[2][4]
Once the addition of EOM-Cl is complete, the reaction can be allowed to slowly warm to room temperature (approx. 20-25 °C) and stirred for several hours or overnight. Progress should be monitored by an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
Q3: My reaction is very slow or has stalled at room temperature. How should I approach increasing the temperature?
If the reaction is sluggish, a systematic and cautious increase in temperature is the logical next step. Rushing to high temperatures without analysis can compromise the entire synthesis.
Caption: Troubleshooting workflow for a sluggish coupling reaction.
Step-by-Step Approach:
Confirmation: First, confirm the reaction has indeed stalled using TLC or LC-MS. Ensure your starting materials are pure and the stoichiometry is correct. Piperazine is hygroscopic and can absorb water and CO2 from the air, which can affect its reactivity.[6][7][8]
Modest Increase: Gently warm the reaction mixture to 40-50 °C. Use a temperature-controlled oil bath for uniform heating.
Monitor Closely: After 1-2 hours at the elevated temperature, take another analytical sample. Compare it to your initial sample. Look for:
Consumption of the starting material.
Formation of the desired product.
Crucially, the appearance of new, less polar spots (on TLC) which may indicate the di-substituted byproduct.
Evaluate and Decide: If the reaction is proceeding cleanly, maintain this temperature. If it remains sluggish, you may consider a further, incremental increase. However, if new byproducts appear, the optimal temperature is likely between room temperature and your current setting.
Q4: I am observing significant amounts of the di-substituted byproduct. How does temperature influence this, and what can I do to improve mono-selectivity?
Formation of 1,4-bis(ethoxymethyl)piperazine is a classic selectivity problem in this reaction. High temperatures are a major contributor.
Causality:
Once the first nitrogen is alkylated, the piperazine ring is still a potent nucleophile. Elevated temperatures provide the necessary activation energy for this mono-substituted product to react with a second molecule of EOM-Cl.
Caption: Competing mono- and di-substitution pathways.
Solutions to Improve Mono-selectivity:
Lower the Temperature: This is the most direct solution. Run the reaction at 0 °C or even lower (e.g., -20 °C) to kinetically disfavor the second addition.[2]
Use an Excess of Piperazine: Employing a significant molar excess of piperazine (3 to 5 equivalents) relative to EOM-Cl statistically favors the reaction of EOM-Cl with an unreacted piperazine molecule over the mono-substituted product.[9] The unreacted piperazine can be removed during aqueous workup.
Employ a Protecting Group: For maximum control, though it adds steps, using a protecting group like tert-butyloxycarbonyl (Boc) is highly effective. Reacting piperazine with one equivalent of Boc₂O yields mono-Boc-piperazine. The remaining free amine can then be reacted with EOM-Cl, followed by deprotection of the Boc group.[4][5]
Q5: What potential side reactions or degradation pathways should I be aware of at elevated temperatures?
Beyond di-substitution, high temperatures can introduce other impurities.
Piperazine Degradation: While piperazine is thermally stable, prolonged heating at very high temperatures (>150 °C) in aqueous solutions can lead to ring-opening and fragmentation, forming products like N-(2-aminoethyl)piperazine and N-formylpiperazine.[10][11] While these extreme temperatures are unlikely for this specific coupling, it highlights the inherent limits of the scaffold's stability.
EOM-Cl Decomposition: Ethoxymethyl chloride is moisture-sensitive and can hydrolyze. At higher temperatures, elimination or other decomposition pathways may become more prevalent, reducing the effective concentration of your electrophile.
Solvent Reactivity: Depending on the solvent, high temperatures can sometimes lead to reactions between the solvent and the reagents. For example, some alcohols could potentially compete as nucleophiles, although amines are significantly more nucleophilic.
Experimental Protocols
Protocol 1: General Procedure for Mono-N-ethoxymethyl Piperazine Synthesis
This protocol prioritizes selectivity and serves as a robust starting point.
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add piperazine (4.0 eq). Dissolve it in a suitable anhydrous solvent (e.g., Dichloromethane or Acetonitrile, approx. 0.2 M).
Basification: Add a base such as triethylamine (Et₃N, 1.5 eq) to the solution. The base is crucial for neutralizing the HCl generated during the reaction, which would otherwise protonate and deactivate the piperazine nucleophile.[12]
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
Addition of Electrophile: Add ethoxymethyl chloride (EOM-Cl, 1.0 eq) dropwise to the cold solution over 15-20 minutes. Maintain the internal temperature below 5 °C.
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-16 hours.
Monitoring: Monitor the reaction's progress by TLC (e.g., 10% Methanol in DCM with 1% NH₄OH) or LC-MS to confirm the consumption of EOM-Cl.
Workup: Quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM). The excess piperazine and triethylammonium hydrochloride salt will preferentially partition into the aqueous layer.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography if necessary.
Protocol 2: Systematic Temperature Optimization Study
Use this protocol to identify the optimal temperature for your specific scale and equipment.
Parallel Setup: Prepare three identical small-scale reactions as described in Protocol 1 (steps 1-4).
Temperature Variation:
Reaction A: Keep at 0 °C for the entire duration.
Reaction B: After addition at 0 °C, warm to room temperature (~25 °C).
Reaction C: After addition at 0 °C, warm to 45 °C in a pre-heated oil bath.
Time-Point Analysis: Take a small, quenched aliquot from each reaction at set time points (e.g., 1 hr, 4 hrs, 8 hrs, 24 hrs).
Quantitative Analysis: Analyze each aliquot by LC-MS or quantitative NMR. Determine the ratio of starting material to mono-substituted product and di-substituted byproduct at each time point for each temperature.
Data Evaluation: Summarize your findings in a table to compare the outcomes.
Data Interpretation
The goal of the optimization study is to generate data that clearly indicates the best balance of reaction time and purity.
Table 1: Illustrative Effect of Temperature on Reaction Outcome
Temperature (°C)
Time (h)
Conversion of EOM-Cl (%)
Yield of Mono-Product (%)
Yield of Di-Product (%)
0
24
85
80
< 2
25 (Room Temp)
8
>98
92
6
45
4
>98
85
14
This is example data. Your results will vary based on specific conditions.
From this illustrative data, one would conclude that room temperature (25 °C) offers the best compromise, providing a high yield in a reasonable timeframe with minimal byproduct formation.
References
ResearchGate. (n.d.). Optimization of the temperature for the coupling reaction a. Retrieved from [Link]
Joshi, A., Hussain, N., Sain, D., & Talesara, G. L. (n.d.). Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. Asian Journal of Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of the Temperature, Solvent, and Additive. Retrieved from [Link]
ResearchGate. (n.d.). Effect of the temperature on the process for piperazine and.... Retrieved from [Link]
Ciaffara, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Retrieved from [Link]
European Patent Office. (2019). METHOD FOR SYNTHESIS OF N-METHYL PIPERAZINE DIPHENOLAMIDE AND RELATED COMPOSITION. Retrieved from [Link]
In Silico Chemistry. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
ResearchGate. (2025). Thermal degradation of piperazine and its structural analogs. Retrieved from [Link]
National Institutes of Health. (n.d.). Analysing the Temperature Effect on the Competitiveness of the Amine Addition versus the Amidation Reaction in the Epoxidized Oil/Amine System by MCR-ALS of FTIR Data. Retrieved from [Link]
ResearchGate. (n.d.). 2-(Trimethylsilyl)ethoxymethyl Chloride. Retrieved from [Link]
MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. Retrieved from [Link]
University of Texas at Austin. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. Retrieved from [Link]
Chemistry LibreTexts. (2015). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
ResearchGate. (n.d.). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Retrieved from [Link]
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
Common by-products in the synthesis of 1-(Ethoxymethyl)-4-methylpiperazine
Executive Summary & Molecule Profile[1] Target Molecule: 1-(Ethoxymethyl)-4-methylpiperazine CAS: 63930-81-4 (Generic reference for structure) Role: N-Mannich base intermediate, often used as a formaldehyde-releasing pro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile[1]
Target Molecule: 1-(Ethoxymethyl)-4-methylpiperazine
CAS: 63930-81-4 (Generic reference for structure)
Role: N-Mannich base intermediate, often used as a formaldehyde-releasing prodrug moiety or a linker in medicinal chemistry.
This guide addresses the technical challenges associated with the synthesis of 1-(ethoxymethyl)-4-methylpiperazine. Due to the hemiaminal ether linkage (
), this compound functions as a "masked" formaldehyde equivalent. It is inherently sensitive to hydrolysis and prone to specific equilibrium-driven impurities.
Note: This guide prioritizes the Mannich Condensation route due to the extreme carcinogenicity of EOM-Cl, though troubleshooting for both is provided.
Critical Impurity Profiling
The following by-products are the most frequent causes of batch failure. Understanding their origin is the first step to mitigation.
Impurity ID
Name
Structure Description
Origin / Root Cause
IMP-A
1,1'-Methylenebis(4-methylpiperazine)
Two 4-methylpiperazine rings linked by a single methylene (-CH2-) bridge.
Thermodynamic Sink: Forms when ethanol concentration is too low or water is present. The aminal (N-C-N) bond is often more stable than the hemiaminal ether (N-C-O) in aqueous/protic conditions.
IMP-B
1,4-Dimethylpiperazine (and salts)
Piperazine with methyl groups at N1 and N4.
Starting Material Impurity: Often present in low-grade 1-methylpiperazine or formed via disproportionation.
IMP-C
Quaternary Ammonium Salts
N-alkylated species at the N4 (methylated) position.
Over-Alkylation: Reaction of the electrophile (EOM-Cl or Formaldehyde) at the tertiary amine (N4) site, creating a charged species.
IMP-D
Formaldehyde / 1-Methylpiperazine
Hydrolysis products.
Degradation: Moisture ingress hydrolyzes the target molecule back to starting materials.
The following diagram illustrates the competition between the desired Ethoxymethyl product and the problematic Methylene Dimer (IMP-A).
Figure 1: Competitive pathways in the Mannich synthesis. High Ethanol concentration favors the Target; low Ethanol or excess amine favors the Dimer (IMP-A).
Troubleshooting Guide (FAQs)
Issue 1: "My product contains 15-20% of the Methylene Dimer (IMP-A). How do I remove it?"
Diagnosis: The reaction equilibrium shifted toward the aminal (N-C-N) because the ethanol concentration was insufficient or water was not removed.
Corrective Action:
Shift Equilibrium: Resuspend the crude mixture in absolute ethanol (large excess, >10 equiv) and add a catalytic amount of paraformaldehyde. Reflux for 2-4 hours. The excess ethanol will convert the dimer back to the ethoxymethyl ether.
Water Removal: Ensure the ethanol used is anhydrous. If using paraformaldehyde, add molecular sieves (3Å or 4Å) to the reaction vessel to scavenge the water produced during iminium formation.
Issue 2: "The product purity drops after rotary evaporation."
Diagnosis: Thermal degradation or hydrolysis. The ethoxymethyl group is acid-sensitive and heat-sensitive.
Corrective Action:
Bath Temperature: Do not exceed 40°C during solvent removal.
Basicity: Ensure the crude mixture is slightly basic before concentration. Traces of acid catalyze the reversal of the reaction (loss of formaldehyde).
Storage: Store the oil under Argon at -20°C. Do not leave it exposed to air (moisture leads to hydrolysis).
Issue 3: "I am seeing a solid precipitate during the reaction with EOM-Cl."
Diagnosis: Formation of Quaternary Ammonium Salts (IMP-C). The highly reactive chloromethyl ethyl ether is alkylating the N4-methyl nitrogen.
Corrective Action:
Temperature Control: Perform the addition of EOM-Cl at -10°C to 0°C.
Stoichiometry: Use exactly 1.0 equivalent or a slight deficit (0.95 eq) of EOM-Cl. Do not use excess.
Base Choice: Use a non-nucleophilic base (e.g., DIPEA or K2CO3) to scavenge HCl. Avoid pyridine if possible, as it can also be alkylated.
Issue 4: "The NMR shows a broad peak around 4.0-4.2 ppm."
Diagnosis: This is characteristic of the
methylene protons.
Target: Sharp singlet ~4.1 ppm (in CDCl3).
Dimer (IMP-A): Singlet ~3.0-3.2 ppm (N-CH2-N is more shielded).
Hydrolysis (Formaldehyde): Broad signal or hydrate peaks if water is present.
Validation: If the peak is splitting or shifting, check for hemiacetal formation due to incomplete reaction with ethanol.
Optimized Experimental Protocol (Mannich Route)
Objective: Synthesis of 1-(Ethoxymethyl)-4-methylpiperazine minimizing dimer formation.
Reagents:
1-Methylpiperazine (1.0 equiv)
Paraformaldehyde (1.05 equiv)
Absolute Ethanol (10-15 volumes) - Critical: Must be anhydrous
Molecular Sieves (4Å, activated)
Procedure:
Setup: Flame-dry a round-bottom flask and equip with a reflux condenser and a drying tube (CaCl2 or N2 line).
Mixing: Charge the flask with 1-Methylpiperazine and Absolute Ethanol. Add activated Molecular Sieves.
Addition: Add Paraformaldehyde in one portion.
Reaction: Heat the mixture to reflux (approx. 78°C) for 3–6 hours.
Checkpoint: The suspension of paraformaldehyde should dissolve, becoming a clear solution.
Filter off the molecular sieves under an inert atmosphere (N2).
Concentrate the filtrate under reduced pressure (Rotavap) at <40°C .
Purification: Distillation is difficult due to stability. If purity is <95%, re-dissolve in dry ethanol and treat with activated charcoal, filter, and re-concentrate. For high purity, vacuum distillation (high vacuum, low temp) can be attempted but risks degradation.
References
Synthesis of N-Mannich Bases: Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press.
Stability of Alpha-Halo Ethers: Organic Syntheses, Coll. Vol. 6, p. 101 (1988). (Discusses the handling and reactivity of chloromethyl ethers).
Piperazine Alkylation Dynamics: Joshi, A., et al. (2025). "Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles". Asian Journal of Chemistry. (Provides context on N-methylpiperazine reactivity).
Safety Data (EOM-Cl): Sigma-Aldrich Safety Data Sheet for Chloromethyl Ethyl Ether. (Highlighting carcinogenicity risks).
General Piperazine Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 4837, Piperazine.[2]
Disclaimer: This guide is for research purposes only. 1-(Ethoxymethyl)-4-methylpiperazine and its precursors (especially alpha-halo ethers) may be hazardous. Always consult local EHS regulations before handling.
The following guide is structured as a technical resource for researchers and drug development scientists. It focuses on the structural verification of 1-(Ethoxymethyl)-4-methylpiperazine , a compound often utilized as a...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a technical resource for researchers and drug development scientists. It focuses on the structural verification of 1-(Ethoxymethyl)-4-methylpiperazine , a compound often utilized as a Mannich base intermediate or prodrug motif.
Due to the scarcity of public spectral databases for this specific derivative, this guide synthesizes experimental data from the parent compound (1-methylpiperazine) with high-fidelity predictive modeling for the ethoxymethyl substituent. This approach allows for precise structural elucidation and purity assessment.
1-(Ethoxymethyl)-4-methylpiperazine represents a hemiaminal ether derivative of 1-methylpiperazine. In medicinal chemistry, the
-ethoxymethyl group often serves as a formaldehyde-releasing prodrug moiety or a reactive intermediate.
The critical challenge in working with this compound is its hydrolytic instability . In the presence of trace acids or moisture, the hemiaminal ether linkage (
) can cleave, reverting the compound to 1-methylpiperazine, formaldehyde, and ethanol. Therefore, NMR is the preferred method for purity assessment, as it provides a distinct diagnostic signal for the intact hemiaminal linker that NMR (often cluttered by exchangeable protons) may obscure.
Chemical Shift Comparison: Target vs. Alternative
The "Alternative" in this context is the Hydrolysis Product (1-Methylpiperazine) . Distinguishing the target from its breakdown product is the primary analytical objective.
Table 1: Comparative
NMR Chemical Shifts (CDCl
)
Carbon Environment
Label
Target: 1-(Ethoxymethyl)-4-methylpiperazine (ppm)
Alternative: 1-Methylpiperazine (ppm)
Shift Difference ()
Hemiaminal Linker
C-
78.0 – 82.0 (Diagnostic)
Absent
N/A (Unique to Target)
Ethyl Methylene
C-
62.5 – 64.5
Absent
N/A
Ethyl Methyl
C-
14.5 – 15.5
Absent
N/A
Piperazine Ring
C-2 / C-6
50.0 – 53.0
46.0 (C-2,6 relative to NH)
+4.0 to +7.0
Piperazine Ring
C-3 / C-5
54.5 – 55.5
55.1 (C-3,5 relative to NMe)
~0.0 (Minimal change)
N-Methyl
N-Me
45.8 – 46.2
46.0
~0.0
Target Data: High-confidence predictive ranges based on hemiaminal ether additivity rules and
-alkoxymethyl analogs.
Alternative Data: Experimental reference values for 1-methylpiperazine in CDCl
.
Technical Analysis & Interpretation
The "Fingerprint" Region (75 - 85 ppm)
The most critical feature of the target spectrum is the resonance of the methylene carbon sandwiched between the nitrogen and oxygen atoms (
).
Mechanism: The deshielding effect of the oxygen atom, combined with the nitrogen, pushes this signal significantly downfield to the 78–82 ppm range.
Validation: If this peak is absent, the hemiaminal linkage has hydrolyzed.
Piperazine Ring Asymmetry
Unlike unsubstituted piperazine (which shows a single signal at ~47 ppm due to symmetry), the target molecule is asymmetrically substituted .
C-3/C-5 (adjacent to N-Me): These carbons remain relatively unperturbed by the distal ethoxymethyl group, appearing near 55 ppm .
C-2/C-6 (adjacent to N-Ethoxymethyl): These carbons experience a shift distinct from the N-H precursor. While N-alkylation typically shifts these to ~53 ppm, the proximity to the ether oxygen may induce minor inductive variations.
Solvent Selection & Stability
Protocol: Use CDCl
neutralized with basic alumina or stored over KCO.
Risk: Standard CDCl
often becomes acidic over time (forming DCl), which catalyzes the hydrolysis of the hemiaminal ether.
Observation: In acidic solvents, the spectrum will evolve over time, showing a decrease in the 80 ppm signal and an increase in the 46 ppm (1-methylpiperazine) signal.
Structural Verification Workflow
The following diagram outlines the logical decision process for verifying the identity of the compound using
NMR data.
Figure 1: Decision tree for the structural verification of 1-(Ethoxymethyl)-4-methylpiperazine via C13 NMR.
Experimental Protocol for Data Acquisition
To ensure reproducibility and prevent degradation during analysis, follow this protocol:
Sample Preparation:
Dissolve ~20 mg of the compound in 0.6 mL of neutralized CDCl
.
Note: Neutralize solvent by passing it through a short plug of basic alumina immediately before use.
Instrument Parameters:
Frequency: 100 MHz or higher (for
).
Relaxation Delay (d1): Set to
seconds to ensure quantitative integration of the quaternary-like hemiaminal carbons if quantitative data is needed (though shifts are sufficient for ID).
Scans: Minimum 256 scans to resolve the quaternary carbons and distinguish the hemiaminal peak from baseline noise.
Referencing:
Reference the center line of the CDCl
triplet to 77.16 ppm .
References
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2][3][4] Chem.1997 , 62, 7512–7515. Link
Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link
Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012. (Reference for Hemiaminal Ether stability and shifts).
Pretsch, E.; Bühlmann, P.; Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data, 4th ed.; Springer: Berlin, 2009. (Reference for additivity rules of N-C-O systems).
Decoding the Signature Fragmentation of 1-(Ethoxymethyl)-4-methylpiperazine: A Comparative Mass Spectrometry Guide
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth comparison of the expected mass spectrometric fragmentation of 1-(Ethoxymethyl)-4-methylpiperazine under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, providing researchers with a predictive framework for its identification and characterization.
Introduction to 1-(Ethoxymethyl)-4-methylpiperazine
1-(Ethoxymethyl)-4-methylpiperazine, with a molecular formula of C8H18N2O and a molecular weight of 158.24 g/mol , is a tertiary amine featuring a piperazine core.[1] This scaffold is a common motif in a wide array of pharmacologically active compounds. The molecule is characterized by a methyl group on one nitrogen of the piperazine ring and an ethoxymethyl group on the other. Understanding its fragmentation behavior is crucial for its unambiguous identification in complex matrices and for metabolism studies.
Predicted Fragmentation Pathways: A Mechanistic Perspective
The fragmentation of 1-(Ethoxymethyl)-4-methylpiperazine is anticipated to be governed by the established principles of amine and ether fragmentation in mass spectrometry. The primary sites of bond cleavage are predictable based on the relative stability of the resulting carbocations and radical species.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of Electron Ionization (EI), the molecule will initially form a molecular ion ([M]•+ at m/z 158). This energetic species will then undergo a series of fragmentation reactions, with alpha-cleavage being the most prominent pathway for amines and ethers.
The most favored alpha-cleavage events are expected to occur at the bonds adjacent to the nitrogen and oxygen atoms, leading to the formation of stabilized iminium and oxonium ions.
dot
Caption: Predicted ESI Fragmentation of 1-(Ethoxymethyl)-4-methylpiperazine.
Key predicted ESI fragmentations of the [M+H]+ ion include:
Loss of ethoxymethane: A likely fragmentation pathway involves the neutral loss of ethoxymethane (CH3OCH3), leading to a fragment ion at m/z 114 .
Cleavage of the ethoxymethyl group: Cleavage of the N-CH2 bond can lead to the protonated N-methylpiperazine at m/z 100 .
Formation of the protonated ethoxymethylamine fragment: Cleavage of the piperazine ring could lead to various smaller fragments, including a protonated ethoxymethylamine species.
Formation of the ethoxy cation: Similar to EI, a fragment at m/z 45 corresponding to the ethoxy cation could be observed.
Comparative Analysis: EI vs. ESI Fragmentation
The choice of ionization technique will significantly influence the resulting mass spectrum. A direct comparison highlights the strengths of each method for the analysis of 1-(Ethoxymethyl)-4-methylpiperazine.
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI)
Parent Ion
Molecular ion ([M]•+) at m/z 158
Protonated molecule ([M+H]+) at m/z 159
Fragmentation
Extensive, high-energy fragmentation
Controlled, collision-induced dissociation (CID)
Key Fragments
m/z 143, 113, 99, 59, 45, 71
m/z 114, 100, 45
Information
Provides detailed structural information from characteristic fragment ions.
Provides molecular weight confirmation and allows for targeted fragmentation (MS/MS).
Best For
Structural elucidation of unknown compounds, library matching.
Analysis of complex mixtures, confirmation of known compounds, quantitative analysis.
Experimental Protocols
To experimentally verify the predicted fragmentation patterns, the following general protocols for GC-MS (for EI) and LC-MS (for ESI) can be employed.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Fragmentation
Sample Preparation: Dissolve a small amount of 1-(Ethoxymethyl)-4-methylpiperazine in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
GC Conditions:
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Injection Volume: 1 µL.
Injector Temperature: 250 °C.
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions (EI):
Ionization Energy: 70 eV.
Source Temperature: 230 °C.
Mass Range: m/z 35-300.
Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Fragmentation
Sample Preparation: Dissolve 1-(Ethoxymethyl)-4-methylpiperazine in a suitable solvent compatible with reverse-phase chromatography (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 10 µg/mL.
LC Conditions:
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.
MS Conditions (ESI):
Ionization Mode: Positive.
Capillary Voltage: 3.5 kV.
Source Temperature: 120 °C.
Desolvation Temperature: 350 °C.
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to the precursor ion (m/z 159) to observe a range of fragment ions.
Conclusion
The predictable fragmentation patterns of 1-(Ethoxymethyl)-4-methylpiperazine under both EI and ESI mass spectrometry provide a robust analytical handle for its identification and structural confirmation. EI is expected to yield a rich fragmentation spectrum, ideal for detailed structural elucidation, while ESI will provide clear molecular weight information and allow for targeted fragmentation analysis. By understanding these distinct fragmentation pathways, researchers can confidently identify this compound and its potential metabolites, accelerating drug discovery and development efforts.
References
Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]
de la Torre, X., et al. (2001). Mass spectra and major fragmentation patterns of piperazine designer drugs. Journal of Mass Spectrometry, 36(5), 532-542. [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
NIST. (n.d.). Piperazine, 1-methyl-. In NIST Chemistry WebBook. [Link]
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of ethoxyethane fragmentation pattern of m/z m/e ions for analysis and identification of diethyl ether. [Link]
Technical Guide: Comparative Analysis of 1-(Ethoxymethyl)-4-methylpiperazine vs. 1-Ethyl-4-methylpiperazine
Executive Summary This guide provides a technical comparison between 1-(Ethoxymethyl)-4-methylpiperazine (EMMP) and 1-Ethyl-4-methylpiperazine (EMP) . While structurally similar, these two compounds represent divergent s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between 1-(Ethoxymethyl)-4-methylpiperazine (EMMP) and 1-Ethyl-4-methylpiperazine (EMP) . While structurally similar, these two compounds represent divergent strategies in medicinal chemistry and organic synthesis.
1-Ethyl-4-methylpiperazine (EMP) represents a stable, "hard" analog . It is a standard tertiary amine used as a robust building block or a stable pharmacophore.
1-(Ethoxymethyl)-4-methylpiperazine (EMMP) represents a labile, "soft" analog . The presence of the hemiaminal ether linkage (
) renders it susceptible to acid-catalyzed hydrolysis, making it a candidate for prodrug strategies (N-masking) or a reactive intermediate (Mannich base).
Key Differentiator: The metabolic and chemical stability of the
bond. EMP possesses a metabolically stable linkage, whereas EMMP possesses a hydrolytically labile linkage.
Part 1: Physicochemical Profile & Performance Metrics
The following data contrasts the fundamental properties of both compounds. Note the significant difference in basicity (pKa) driven by the inductive effect of the oxygen atom in EMMP.
Feature
1-Ethyl-4-methylpiperazine (EMP)
1-(Ethoxymethyl)-4-methylpiperazine (EMMP)
CAS Number
49860-76-6
63930-81-4
Molecular Formula
Molecular Weight
128.22 g/mol
158.24 g/mol
Boiling Point
~128°C (at 760 mmHg)
~200°C (Predicted)
Basicity (pKa)
~8.9 - 9.0 (Est. for )
~7.47 (Predicted)
Lipophilicity (LogP)
~0.3 (Low)
~0.6 (Slightly Higher)
Chemical Class
Tertiary Amine (Stable)
Hemiaminal Ether (Labile)
Primary Utility
Stable Pharmacophore / Reagent
Prodrug Moiety / Mannich Reagent
Expert Insight: The Basicity Shift
The introduction of the ethoxymethyl group in EMMP lowers the basicity of the attached nitrogen by approximately 1.5 log units compared to EMP.
Mechanism: The oxygen atom in the ethoxymethyl group exerts a negative inductive effect (-I) , pulling electron density away from the nitrogen lone pair.
Consequence: EMMP is less likely to be protonated at physiological pH (7.4) compared to EMP, potentially altering membrane permeability and solubility profiles.
Part 2: Chemical Stability & Degradation Pathways[1]
The critical distinction between these molecules lies in their stability profiles.
1-Ethyl-4-methylpiperazine (EMP)[2][3]
Stability: Highly stable to hydrolysis over a wide pH range (1–14).
Degradation: Primary degradation occurs via oxidative N-dealkylation (mediated by Cytochrome P450 enzymes in vivo), not chemical hydrolysis.
1-(Ethoxymethyl)-4-methylpiperazine (EMMP)
Stability: Unstable in acidic media. The
bond is a hemiaminal ether, which is chemically equivalent to a masked formaldehyde.
Hydrolysis Mechanism: Under acidic conditions (e.g., stomach acid pH 1.2), the oxygen is protonated, leading to the elimination of ethanol and the formation of an iminium ion. This ion rapidly hydrolyzes to release formaldehyde and the parent amine (N-methylpiperazine).
Visualization: Hydrolysis Mechanism of EMMP
The following diagram illustrates the acid-catalyzed decomposition of EMMP, a pathway that EMP cannot undergo.
Figure 1: Acid-catalyzed hydrolysis pathway of EMMP. Note the release of formaldehyde, which may present toxicity concerns in non-prodrug applications.
Part 3: Experimental Protocols for Validation
To empirically verify the choice between EMP and EMMP, researchers should perform the following self-validating assays.
Objective: To confirm the electron-withdrawing effect of the ethoxymethyl group.
Methodology:
Dissolve 5 mg of compound in 20 mL of 0.1 M KCl (ionic strength adjuster).
Titrate with 0.1 M HCl (for base pKa) or 0.1 M NaOH using an automatic titrator under
atmosphere.
Calculate pKa using the Bjerrum plot or Gran plot method.
Part 4: Decision Framework
Use this logic flow to select the appropriate molecule for your application.
Figure 2: Decision matrix for selecting between EMP and EMMP based on stability requirements.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12229105, 1-Ethyl-4-methylpiperazine. Retrieved from [Link]
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative source on hemiaminal ether hydrolysis mechanisms).
Comparative
Chapter 1: The Genesis and Significance of 1-(Ethoxymethyl)-4-methylpiperazine
An In-Depth Guide to the Identification of 1-(Ethoxymethyl)-4-methylpiperazine in Drug Impurity Profiles In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulat...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Identification of 1-(Ethoxymethyl)-4-methylpiperazine in Drug Impurity Profiles
In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy. The International Council for Harmonisation (ICH) has established stringent guidelines, such as Q3A and Q3B, that mandate the identification, reporting, and toxicological qualification of impurities in new drug substances and products.[1][2][3] This guide provides a comprehensive technical overview and a comparative analysis of methodologies for identifying a specific, potential process-related impurity: 1-(Ethoxymethyl)-4-methylpiperazine (CAS: 63930-81-4).
This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond procedural lists to explain the causality behind experimental choices, grounding every protocol in principles of scientific integrity to ensure a self-validating analytical system.
The piperazine ring is a ubiquitous structural motif found in numerous active pharmaceutical ingredients (APIs), valued for its physicochemical properties and synthetic accessibility.[4] 1-Methylpiperazine, in particular, serves as a key starting material or intermediate in the synthesis of a wide array of drugs, including well-known antipsychotics and sildenafil.[5]
The impurity 1-(Ethoxymethyl)-4-methylpiperazine is a plausible process-related impurity in any synthesis where 1-methylpiperazine is used and subsequently exposed to reagents or solvents containing an ethoxymethyl group. For instance, the use of ethoxymethyl chloride as a protecting group or the presence of related reactive species in synthesis media could lead to its formation.
Caption: Plausible formation pathway of the impurity.
Given its structural relationship to the starting material, it is critical to develop highly specific analytical methods to detect and quantify 1-(Ethoxymethyl)-4-methylpiperazine, ensuring that it is controlled within the appropriate thresholds defined by ICH guidelines.[1][2]
For the identification and quantification of non-volatile, polar impurities like 1-(Ethoxymethyl)-4-methylpiperazine, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard. Its unparalleled specificity and sensitivity make it ideal for detecting trace-level impurities in complex API and drug product matrices.
The rationale for selecting HPLC-MS is rooted in its ability to separate the impurity from the API and other related substances based on polarity, while the mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Detailed Experimental Protocol: HPLC-MS Method
This protocol is a robust starting point and should be optimized and validated for the specific drug matrix.
Reference Standard and Sample Preparation:
Obtain a certified reference standard of 1-(Ethoxymethyl)-4-methylpiperazine (CAS: 63930-81-4).[2]
Prepare a stock solution of the reference standard in methanol at 100 µg/mL.
Prepare a series of calibration standards by diluting the stock solution with a 50:50 mixture of methanol and water to concentrations ranging from 0.05 µg/mL to 1.0 µg/mL.
Accurately weigh and dissolve the drug substance or product in the same diluent to a final concentration of 1 mg/mL.
Chromatographic Conditions:
HPLC System: A high-performance liquid chromatograph with a quaternary pump and autosampler.
Column: A reversed-phase C18 column (e.g., Poroshell 120 Phenyl Hexyl, 2.7 µm, 4.6 mm i.d. × 10 cm) is a suitable choice for separating polar analytes.[6]
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Program:
0-2 min: 5% B
2-10 min: Gradient from 5% to 95% B
10-12 min: Hold at 95% B
12.1-15 min: Return to 5% B and equilibrate.
Flow Rate: 0.5 mL/min.
Column Temperature: 35°C.
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
Ionization Source: Electrospray Ionization (ESI) in positive mode.
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification, using a precursor ion corresponding to [M+H]⁺ of 1-(Ethoxymethyl)-4-methylpiperazine (C8H18N2O, MW: 158.24) and a suitable product ion. A full scan mode should also be used for initial identification.
Caption: HPLC-MS workflow for impurity analysis.
Chapter 3: Orthogonal Methodologies for Confirmation
To ensure the trustworthiness of analytical results, employing an orthogonal method—a technique with a different separation or detection principle—is a best practice. For 1-(Ethoxymethyl)-4-methylpiperazine, Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent confirmatory technique.
Comparative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for volatile and semi-volatile compounds. Given the predicted boiling point of 1-(Ethoxymethyl)-4-methylpiperazine (around 200°C), it is amenable to GC analysis.[2]
Detailed Experimental Protocol: GC-MS Method
Sample Preparation:
Prepare standards and samples in a suitable solvent like methanol or dichloromethane. The concentration will depend on the sensitivity of the instrument but would typically be in the range of 1-10 µg/mL.
Chromatographic Conditions:
GC System: A gas chromatograph equipped with a split/splitless injector.
Column: A mid-polarity column, such as a (50%-Phenyl)-methylpolysiloxane (e.g., DB-17), is often effective for separating piperazine derivatives.[7]
Carrier Gas: Helium at a constant flow of 1-2 mL/min.[7]
Injection Mode: Splitless or split, depending on the required sensitivity.
Mass Spectrometry Conditions:
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
Ionization Source: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Scan Range: m/z 40-300.
Performance Comparison: HPLC-MS vs. GC-MS
Feature
HPLC-MS
GC-MS
Rationale & Insights
Applicability
Excellent for non-volatile and thermally labile compounds.
Suitable for volatile and thermally stable compounds.
1-(Ethoxymethyl)-4-methylpiperazine is amenable to both, making either a valid choice.
Sensitivity
Typically higher (low ng/mL to pg/mL).
Good (low µg/mL to high ng/mL).
HPLC-MS often provides lower detection limits, which is critical for meeting stringent ICH thresholds.
Specificity
High, due to both chromatographic separation and mass analysis.
High, EI fragmentation provides reproducible libraries for identification.
Both are highly specific. EI in GC-MS can be advantageous for library matching if a spectrum is available.
Sample Throughput
Moderate, run times are typically 10-20 minutes.
Moderate to high, run times can be shorter.
GC methods can sometimes be faster, but sample preparation may be more involved if derivatization is needed.
Matrix Effects
Can be significant (ion suppression/enhancement).
Generally lower, but matrix components can affect the inlet and column.
Matrix effects in HPLC-MS require careful method development and often the use of an internal standard.
Chapter 4: A Self-Validating System: Method Validation and Reference Standards
A cornerstone of trustworthy analytical data is a rigorously validated method. The use of a Certified Reference Material (CRM) or a well-characterized Pharmaceutical Secondary Standard is non-negotiable for quantitative analysis.[8] The analytical method chosen must be validated according to ICH Q2(R1) guidelines, demonstrating its suitability for the intended purpose.
Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Caption: Decision tree for impurity qualification based on ICH guidelines.
Conclusion
The identification and control of process-related impurities such as 1-(Ethoxymethyl)-4-methylpiperazine are critical for ensuring the quality and safety of pharmaceuticals. While HPLC-MS stands out as the primary technique due to its high sensitivity and specificity, GC-MS provides a robust and reliable orthogonal method for confirmation. The choice between these methods will depend on laboratory instrumentation, the specific properties of the drug matrix, and the required sensitivity.
Ultimately, a successful impurity control strategy relies on the synergy between plausible synthetic pathway analysis, the selection of appropriate and validated analytical methodologies, and a thorough understanding of the regulatory landscape defined by authorities like the ICH. This comprehensive approach ensures not only compliance but also the delivery of safe and effective medicines to patients.
References
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
Shiva Raj, K., Siva Kumari, K., & Vijaya Bhaskar, B. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry, An Indian Journal, 10(7).
ResearchGate. (n.d.). (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]
International Council for Harmonisation. (2019, March 22). Guideline for Elemental Impurities Q3D(R1). Retrieved from [Link]
ECA Academy. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. Retrieved from [Link]
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
MDPI. (2023, November 3). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Retrieved from [Link]
Taiwan Food and Drug Administration. (2023, October 3). Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. Retrieved from [Link]
Operational Guide: Proper Disposal & Handling of 1-(Ethoxymethyl)-4-methylpiperazine
Executive Summary 1-(Ethoxymethyl)-4-methylpiperazine (CAS: 63930-81-4) is a specialized piperazine derivative used primarily as a pharmaceutical intermediate. Its disposal requires strict adherence to protocols for orga...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(Ethoxymethyl)-4-methylpiperazine (CAS: 63930-81-4) is a specialized piperazine derivative used primarily as a pharmaceutical intermediate. Its disposal requires strict adherence to protocols for organic bases and flammable liquids .
Immediate Action Required:
Do Not: Dispose of down the drain. This compound is toxic to aquatic life and alkaline.
Do Not: Mix with strong acids or oxidizers in waste containers (Risk of exothermic reaction and toxic byproduct release).
Primary Disposal Method: Chemical Incineration via a licensed hazardous waste handler.
Chemical Profile & Hazard Analysis
To ensure safety, you must understand the chemical behavior driving these protocols. This compound is an N,N-disubstituted piperazine containing a hemiaminal ether linkage.
Property
Characteristic
Operational Implication
Basicity
Moderate to Strong Base
Reacts exothermically with acids. Corrosive to skin and mucous membranes.[1][2]
Reactivity
Hydrolytically Unstable
Under acidic conditions, the ethoxymethyl group can hydrolyze, potentially releasing Formaldehyde and Ethanol .
Flammability
Combustible/Flammable
Flash point is likely <60°C (estimated based on analogs). Treat as Class 3 Flammable Liquid.
Toxicity
Irritant / Corrosive
High risk of eye damage (Category 1) and skin burns (Category 1B/1C).
Expert Insight: The hemiaminal ether moiety (N-CH2-O-Et) is the critical safety factor here. Unlike simple alkyl piperazines, this functional group is acid-labile. Do not neutralize spills with strong mineral acids (HCl, H2SO4) as this may accelerate decomposition and release formaldehyde gas. Use weak organic acids (Citric Acid) for neutralization.
Segregation & Storage Strategy
Proper disposal begins with proper segregation. Mixing this compound with incompatible waste streams creates immediate physical hazards.
Toxic Gas Generation: Nitrosating agents (Nitrites). Note: While tertiary amines are less susceptible than secondary amines, nitrosamine formation is a critical regulatory concern in drug development.
Exothermic Decomposition: Strong Acids.
Storage for Disposal
Store waste in Type I Safety Cans (for flammables) or HDPE drums (if corrosive risk dominates). Ensure the container is grounded during transfer to prevent static discharge.
Disposal Workflow
The following decision tree outlines the correct disposal stream based on the physical state and concentration of the waste.
Figure 1: Decision matrix for segregating piperazine waste streams. Incineration is the preferred route for organic amines to ensure complete destruction of the nitrogen heterocycle.
Spill Response Protocol
In the event of a spill, speed and pH control are paramount.
Required PPE:
Nitrile or Butyl Rubber gloves (Double gloving recommended).
Chemical Safety Goggles + Face Shield (if volume > 500mL).
Respirator with Organic Vapor/Amine cartridge (if ventilation is poor).
Figure 2: Step-by-step spill response. Note the use of solid absorbents before neutralization to minimize spreading.
Detailed Cleanup Steps:
Isolate: Evacuate the immediate area. Eliminate all sources of ignition (sparks, flames, hot plates).[3][4][5]
Contain: Surround the spill with an inert absorbent (Vermiculite, Dry Sand, or Commercial "Pigs"). Do not use sawdust (combustible reaction risk).
Neutralize: Sprinkle Citric Acid or Sodium Bisulfate powder over the spill.
Why? These weak acids neutralize the base without the violent sputtering caused by liquid mineral acids.
Endpoint: Test with pH paper until pH is between 6 and 8.
Collect: Scoop the resulting sludge into a hazardous waste container labeled "Corrosive/Organic Debris."
Wash: Wipe the surface with soap and water.[5] Collect the rinsate as hazardous waste.
Regulatory Compliance (RCRA/EPA)
In the United States, this waste must be classified under the Resource Conservation and Recovery Act (RCRA).
Classification
Code
Criteria
Ignitability
D001
If the waste formulation has a flash point < 60°C (140°F).
Corrosivity
D002
If the waste is aqueous and has a pH ≥ 12.5.
Toxicity
None
Not specifically P-listed or U-listed. However, it must be treated as "Characteristic Waste."
Labeling Requirement:
All waste containers must be labeled with:
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12389337 (Related Piperazine Structures). PubChem. Available at: [Link]
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (D001, D002). EPA.gov. Available at: [Link]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-(Ethoxymethyl)-4-methylpiperazine
For Research, Development, and Scientific Professionals In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. While these molecule...
Author: BenchChem Technical Support Team. Date: February 2026
For Research, Development, and Scientific Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. While these molecules hold the promise of therapeutic breakthroughs, they also present unique safety challenges. This guide provides an in-depth operational and safety framework for handling 1-(Ethoxymethyl)-4-methylpiperazine, a substituted piperazine derivative. As a Senior Application Scientist, my aim is to equip you with not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Moiety
Piperazine Core: Piperazine and its derivatives are known to be skin and eye irritants, with some causing severe burns.[1][2][3] They are also recognized as potential skin and respiratory sensitizers, meaning repeated exposure can lead to allergic reactions.[3]
Ethoxymethyl Group: While less intrinsically hazardous, this group can influence the compound's physical properties, such as solubility and reactivity.
Based on this analysis, it is prudent to treat 1-(Ethoxymethyl)-4-methylpiperazine as a substance that is at a minimum, a skin and eye irritant, and a potential sensitizer. Always handle with caution to avoid direct contact and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to mitigating the risks associated with handling 1-(Ethoxymethyl)-4-methylpiperazine. The following table summarizes the essential PPE, with detailed explanations below.
PPE Component
Specification
Rationale
Hand Protection
Nitrile or Neoprene gloves.
Provides a robust barrier against piperazine derivatives. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[4][5]
Eye and Face Protection
Chemical safety goggles with side shields (ANSI Z87.1 compliant). A face shield should be worn in addition to goggles when there is a significant splash hazard.
Protects against splashes and aerosols, which can cause serious eye irritation or damage.[1][6]
Body Protection
A fully buttoned, long-sleeved laboratory coat. Consider a chemically resistant apron for larger quantities or splash-prone procedures.
Prevents contamination of personal clothing and skin.
Respiratory Protection
Not typically required when handling small quantities in a certified chemical fume hood. For larger quantities or in case of ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
A chemical fume hood is the primary engineering control to prevent inhalation of vapors or aerosols.[1][7] Respirators provide an additional layer of protection in specific scenarios.
Diagram 1: PPE Selection Workflow
This diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 1-(Ethoxymethyl)-4-methylpiperazine.
Caption: Step-by-step process for proper waste disposal.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and informed response is critical.
5.1. Spills:
Small Spills (in a fume hood):
Alert personnel in the immediate area.
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand or vermiculite).
[8] 3. Collect the absorbed material in a sealed container for hazardous waste disposal.
[8] 4. Decontaminate the area with an appropriate solvent and then water.
Large Spills (or spills outside a fume hood):
Evacuate the immediate area.
Alert your supervisor and EHS.
Prevent the spill from entering drains.
[8] 4. Only personnel trained in hazardous spill response should attempt to clean up a large spill.
5.2. Personnel Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [7][8]Seek medical attention if irritation persists.
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. [7][8]Seek immediate medical attention.
Inhalation: Move to fresh air. [7][8]If breathing is difficult, seek immediate medical attention.
Ingestion: Do NOT induce vomiting. [1]Rinse mouth with water and seek immediate medical attention.
By integrating these safety protocols into your daily laboratory practices, you can confidently handle 1-(Ethoxymethyl)-4-methylpiperazine and other novel compounds, fostering a secure and productive research environment.
References
Angene Chemical. (2026, January 1). Safety Data Sheet: 4-methanesulfonylpiperazin-1-amine. Retrieved from [Link]
Pi Chemicals. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
N-Methylpiperazine. (2020, October 16). Safety Data Sheet. Retrieved from [Link]
Thermo Fisher Scientific. (2016, October 18). Safety Data Sheet: 1-Amino-4-methylpiperazine. Retrieved from [Link]
myUSF. (n.d.). Glove Guide - Chemical Compatibility. Retrieved from [Link]
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
OSHA. (n.d.). Glove Selection Chart. Retrieved from [Link]
Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]
Ansell. (n.d.). Chemical Resistance Glove Chart. Retrieved from [Link]